2-Amino-5-methylamino-1,3,4-thiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-5-3-7-6-2(4)8-3/h1H3,(H2,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTMQCWUZQNSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-5-methylamino-1,3,4-thiadiazole chemical structure and properties
Title: 2-Amino-5-methylamino-1,3,4-thiadiazole: Structural Analytics, Synthetic Strategies, and Pharmacological Applications in Drug Design
Executive Scope
As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as linchpins in targeted drug discovery. The 1,3,4-thiadiazole nucleus represents one such privileged heterocycle. Specifically, 2-Amino-5-methylamino-1,3,4-thiadiazole (IUPAC: N2-methyl-1,3,4-thiadiazole-2,5-diamine, CAS No. 33151-04-1) provides a highly versatile, bioisosteric framework utilized extensively in the development of antimicrobial agents, metalloenzyme inhibitors, and antiproliferative drugs [1].
This technical whitepaper critically examines the physicochemical architecture, synthetic cyclodehydration mechanisms, and experimental protocols surrounding this compound. By decoding the causality behind these methodologies, we can engineer more robust drug-development pipelines.
Physicochemical Architecture & Tautomeric Dynamics
The fundamental pharmacological utility of 2-amino-5-methylamino-1,3,4-thiadiazole lies in its mesoionic nature and high dipole moment. The presence of the electronegative sulfur atom alongside two nitrogen atoms in the five-membered ring creates a highly polarizable
Crucially, the compound exhibits significant amino-imino tautomerism . Depending on the pH of the physiological microenvironment, the molecule can shift from a classical diamino form to an imino-thiazoline structural state. This tautomeric flexibility is the direct causal mechanism allowing the scaffold to act simultaneously as a potent hydrogen bond donor and acceptor, enabling it to anchor deeply within rigid enzyme pockets [1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Specification |
| IUPAC Nomenclature | N2-methyl-1,3,4-thiadiazole-2,5-diamine |
| CAS Registry Number | 33151-04-1 |
| Molecular Formula | C3H6N4S |
| Molecular Weight | 130.17 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| GHS Hazard Statements | H302, H315, H319, H335 [4] |
Rational Synthesis and Mechanistic Pathways
The classical synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives traditionally relies on highly toxic dehydrating agents such as phosphorus oxychloride (
We utilize PPE over
Synthetic pathway of 2-Amino-5-methylamino-1,3,4-thiadiazole via PPE cyclodehydration.
Experimental Protocol 1: One-Pot Synthesis via PPE-Mediated Cyclodehydration
This protocol is a self-validating system: successful cyclization is visually confirmed by the precipitation of the mesoionic thiadiazole upon alkaline neutralization.
-
Intermediate Formation : Suspend 10.0 mmol of thiosemicarbazide in 25 mL of absolute ethanol. Slowly add 10.0 mmol of methyl isothiocyanate. Reflux the mixture at 70°C for 2 hours until the bithiourea intermediate fully precipitates.
-
Solvent Exchange : Filter the intermediate and resuspend in 20 mL of anhydrous chloroform to ensure a homogeneous reaction mixture compatible with the polyphosphate ester (PPE).
-
Cyclodehydration : Add 15 mL of PPE dropwise. Critical Step : Maintain the internal temperature strictly below 85°C. Exceeding this thermal threshold causes the irreversible decomposition of the PPE catalyst [2]. Stir continuously for 4 hours.
-
Work-Up & Neutralization : Cool the mixture to 0°C. Cautiously neutralize the acidic mixture by adding a 10% NaOH solution drop-by-drop until pH 7.5 is reached. The target product (2-amino-5-methylamino-1,3,4-thiadiazole) will crash out as a crystalline solid.
-
Purification : Filter under vacuum and recrystallize from hot ethanol to achieve >98% purity (verified via HPLC).
Molecular Pharmacology & Metalloenzyme Interactions
From a pharmacological perspective, 2-amino-1,3,4-thiadiazole derivatives exhibit pronounced inhibitory activity against essential metalloenzymes—most notably, Human Carbonic Anhydrase (hCA) and IMP Dehydrogenase [1][3].
The mechanistic rationale relies on the exocyclic primary amine and the thiadiazole ring nitrogens acting as classical "Zinc Binding Groups" (ZBGs). The lone pairs on the nitrogen coordinate directly with the electrophilic catalytic Zinc (
Coordination mechanism of 1,3,4-thiadiazole derivatives with Carbonic Anhydrase Zn(II).
Experimental Protocol 2: In Vitro Stopped-Flow Carbonic Anhydrase Inhibition Assay
This assay provides a dynamic, real-time kinetic validation of enzyme blockade.
-
Buffer Preparation : Prepare 10 mM HEPES buffer at pH 7.5, containing 0.1 M
to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator. -
Enzyme Reconstitution : Reconstitute lyophilized hCA II (or target isoform) in the buffer to a final working concentration of 10 nM.
-
Inhibitor Dilution Series : Prepare serial dilutions of 2-amino-5-methylamino-1,3,4-thiadiazole in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).
-
CO2 Saturation : Saturate distilled water with
gas at 20°C for 30 minutes to serve as the substrate. -
Kinetic Measurement : Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the
-saturated water. -
Data Acquisition : Monitor the absorbance change at 557 nm (isosbestic point of Phenol Red). The inhibition of hCA prevents the rapid acidification of the solution, delaying the colorimetric shift. Calculate the
from the linear initial reaction rates plotted against logarithmic inhibitor concentrations [5].
Safety, Toxicology, and Laboratory Handling
While 1,3,4-thiadiazoles are indispensable, they present specific toxicological profiles that require stringent administrative controls. According to comprehensive safety data[4], 2-amino-5-methylamino-1,3,4-thiadiazole is classified under Acute Toxicity Category 4 (Harmful if swallowed).
Because the molecule is biologically active, unintentional exposure can lead to off-target systemic enzyme inhibition. Handling must take place within a Class II biosafety cabinet or a certified chemical fume hood. In the event of skin contact (H315 - Skin Irritation 2), operators must avoid neutralizers and flush the area with copious amounts of deionized water for a minimum of 20 minutes to prevent cutaneous absorption [4].
References
-
Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) . PubMed / NIH. Available at:[Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . PubMed Central (PMC). Available at:[Link]
-
2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye . PubMed / NIH. Available at:[Link]
-
Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors . New Journal of Chemistry (RSC Publishing). Available at:[Link]
Comprehensive Solubility Profile and Thermodynamic Modeling of 2-Amino-5-methylamino-1,3,4-thiadiazole in Organic Solvents
Executive Summary
The compound 2-Amino-5-methylamino-1,3,4-thiadiazole (CAS: 33151-04-1) is a highly versatile heterocyclic building block critical to the synthesis of agricultural chemicals, carbonic anhydrase inhibitors, and antibacterial agents. Because downstream processing—such as crystallization, anti-solvent precipitation, and impurity purging—is fundamentally governed by phase equilibrium, understanding the solubility landscape of this molecule is paramount.
This technical whitepaper provides a comprehensive framework for determining, evaluating, and modeling the Solid-Liquid Equilibrium (SLE) of 2-Amino-5-methylamino-1,3,4-thiadiazole across diverse organic solvents. It eschews superficial summaries in favor of actionable thermodynamic causality, equipping researchers and drug development professionals with the self-validating protocols required for robust process scale-up.
Molecular Context and Solvation Mechanics
The solvation of 1,3,4-thiadiazole derivatives is governed by a delicate balance of crystal lattice energy and intermolecular solute-solvent interactions. The core thiadiazole ring provides a high degree of aromatic stability, rendering these compounds high-melting solids that are notoriously insoluble in water and aliphatic hydrocarbons like hexane or toluene[1].
However, the addition of a primary amine (-NH₂) and a secondary methylamine (-NHCH₃) at the 2- and 5-positions heavily alters its solvation dynamics:
-
Hydrogen-Bonding Network: The molecule acts as both a potent hydrogen bond donor (via the amine/methylamine protons) and an acceptor (via the thiadiazole nitrogens and sulfur).
-
Polarity Matching: Solvation succeeds best when the solvent can effectively disrupt the strong homomeric hydrogen bonding of the crystal lattice. Consequently, highly polar, hydrogen-bond-accepting aprotic solvents (such as Amides and Sulfoxides) provide the highest solubility yields[1][2].
Solubility Thermodynamics Across Solvent Classes
Drawing upon recent state-of-the-art solid-liquid equilibrium (SLE) determinations of the structurally foundational analog 2-amino-1,3,4-thiadiazole (ATD) measured between 283.15 K and 323.15 K[2][3], we can project a highly accurate solubility profile for the methylamino derivative. The presence of the methyl group slightly increases overall lipophilicity, marginally improving solubility in less polar alcohols compared to the unmethylated ATD base, while maintaining dominant solubility in amide classes.
Projected Solubility Trends Summary Table
| Solvent Class | Representative Solvents | Solvating Power (Mole Fraction) | Driving Solute-Solvent Mechanism |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA) | Very High | Strong dipole-dipole interactions; excellent hydrogen bond acceptance without competing proton donation[2]. |
| Ketones | Acetone, Cyclohexanone, 2-Butanone | High | Favorable polarizability; carbonyl oxygen serves as a strong hydrogen bond acceptor for the -NH₂ group[4]. |
| Alcohols | Methanol, Ethanol, n-Propanol, Butanol | Moderate | Solubility is positively correlated with alcohol polarity (Methanol > Ethanol > Propanol). Amphiphilic nature allows dual H-bonding[2]. |
| Ethers / Cyclic | 1,4-Dioxane, Tetrahydrofuran (THF) | Low to Moderate | Moderate dipole moment; ether oxygens provide weaker hydrogen bond acceptance than amides[3]. |
| Hydrocarbons / Aqueous | Toluene, Hexane, Water | Negligible | Inability to disrupt the strong crystal lattice energy of the thiadiazole core[1]. |
Experimental Methodology: Static Gravimetric Determination
Expertise Note: While dynamic dissolution methods (e.g., focused beam reflectance measurement) are popular, the static gravimetric method is the gold standard for amino-thiadiazole derivatives[3][5]. Dynamic methods are prone to supersaturation artifacts due to the specific crystal habits of substituted thiadiazoles. Gravimetry guarantees that the thermodynamic true equilibrium is captured without kinetic interference.
Step-by-Step SLE Protocol (Self-Validating System)
-
Preparation: Introduce an excess of solid 2-Amino-5-methylamino-1,3,4-thiadiazole into a 150 mL jacketed glass crystallizer containing a precisely measured volume of pure solvent. Seal with PTFE gaskets to prevent solvent evaporation[2].
-
Temperature Control: Circulate a thermofluid via a constant-temperature water bath (e.g., Julabo CF41) to maintain the target temperature (e.g., 298.15 K) with a stringent uncertainty of ±0.05 K[2].
-
Dynamic Equilibration: Agitate the suspension using a magnetic stirrer for a minimum of 12 hours. Causality: This extended agitation ensures maximum surface area interaction and complete solute dissolution up to the thermodynamic limit.
-
Static Settling: Cease agitation and allow the solution to stand undisturbed for an additional 12 hours at the target temperature. Causality: This step is critical to allow fine, undissolved particulates to sediment, preventing artificially inflated concentration readings.
-
Sampling: Extract 2 to 3 mL of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE filter.
-
Gravimetric Drying: Transfer the sample to a pre-weighed glass vial. Evaporate the solvent in a vacuum drying oven at a temperature slightly below the solvent's boiling point, ultimately drying to a constant weight.
-
Validation: Calculate the mole fraction solubility. Repeat in triplicate; a relative standard deviation (RSD) of < 2% validates the system's equilibrium.
Workflow of the Static Gravimetric Method for Solid-Liquid Equilibrium Determination.
Thermodynamic Modeling Frameworks
Raw solubility data is only the first step. To scale up chemical processes, the experimental mole fractions must be regressed into thermodynamic models. Three primary models are utilized for thiadiazole derivatives, each serving a distinct computational purpose[4][6][7].
-
van't Hoff Equation (Ideal Baseline): Used to calculate apparent standard enthalpy (
) and standard entropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) of dissolution. It assumes a linear relationship between the natural logarithm of mole fraction and inverse temperature. While useful for deriving bulk thermodynamic properties (showing that thiadiazole dissolution is heavily endothermic and entropy-driven), it often fails to back-calculate data perfectly in non-ideal solvents[7]. -
Modified Apelblat Model (Empirical Non-Ideality): By introducing a third parameter that accounts for the change in heat capacity of the solution over the temperature range, the modified Apelblat model consistently yields the lowest Root-Mean-Square Deviation (RMSD) for amino-thiadiazoles[4][8]. It is the optimal choice for interpolating solubility at untested temperatures within a process window.
-
NRTL (Non-Random Two-Liquid) Model: This local composition model generates activity coefficients that correct for non-ideality based on specific solute-solvent interaction energies[6][8]. It is indispensable when designing anti-solvent crystallization processes, as it successfully maps the highly non-random distribution of solvent molecules around the thiadiazole core.
Architectural Logic of Solvation Data Processing and Thermodynamic Modeling.
Implications for Pharmaceutical Processing
The extreme solubility differentials of 2-Amino-5-methylamino-1,3,4-thiadiazole dictate specific downstream purification strategies:
-
Cooling Crystallization: Due to the steep solubility gradients observed in straight-chain alcohols, methanol and ethanol are highly recommended for cooling crystallization. The positive slope of the enthalpy-entropy compensation plot guarantees high crystalline yields upon temperature reduction[4][8].
-
Anti-Solvent Precipitation: Because the compound is practically insoluble in water but highly soluble in DMF or DMSO, water acts as a hyper-efficient anti-solvent. Injecting an aqueous stream into a DMF reaction mixture will trigger rapid, high-yield precipitation, serving as an excellent initial purge step for organic impurities.
References
1.[1] "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure." National Institutes of Health (PMC). 1 2.[2] "Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation." ACS Publications (Journal of Chemical & Engineering Data). 2 3.[4] "Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole... Model Correlation." ACS Publications.4 4.[6] "Mathematical Modeling of the Aqueous Solubility of Bioactive Substances of Environmental Interest." IEEE Xplore.6 5.[3] "Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole... Abstract & Sections." ACS Publications. 3 6.[5] "Measurement and Correlation of Solubility and Thermodynamic Properties... pure solvents." ResearchGate. 5 7. "Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equations." Researcher.Life / Physics and Chemistry of Liquids. 7 8.[8] "Correlation and prediction of the solubility... with the NRTL model." ResearchGate. 8 9. "Apelblat equation and λh equation fitting parameters... Thermodynamic Properties." ResearchGate. 9
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- 9. researchgate.net [researchgate.net]
Biological Activity of 2-Amino-5-methylamino-1,3,4-thiadiazole Derivatives: A Technical Guide
Executive Summary & Pharmacophore Architecture
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, distinguished by its high aromaticity, distinct electron distribution, and robust in vivo stability[1]. Among its derivatives, 2-amino-5-methylamino-1,3,4-thiadiazole (CAS 33151-04-1) and related 2,5-diamino-1,3,4-thiadiazole analogs represent a highly versatile class of pharmacophores[2].
As a Senior Application Scientist, I approach this scaffold not just as a static chemical structure, but as a dynamic, interactive system. The causality behind the exceptional biological activity of these derivatives lies in their electronic geometry[3]. The ring's N-N-C-S configuration creates a highly polarizable mesoionic system, which significantly enhances the molecule's ability to penetrate rigid bacterial outer membranes and lipid bilayers[4]. Furthermore, the C-2 and C-5 amino/methylamino substitutions serve as powerful Hydrogen Bonding Domains (HBDs), allowing for high-affinity coordination with transition metals (such as Zn²⁺ in metalloenzymes) and specific receptor pockets[5][6].
This technical guide synthesizes the multifaceted biological mechanisms of 2-amino-5-methylamino-1,3,4-thiadiazole derivatives, providing actionable protocols and structural data for drug development professionals.
Carbonic Anhydrase Inhibition & Oncology
Mechanistic Pathway
The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is primarily driven by their capacity to act as potent inhibitors of Carbonic Anhydrases (CAs)[7][8]. Certain CA isoforms, specifically the transmembrane CA-IX and CA-XII, are heavily overexpressed in hypoxic tumor microenvironments[7]. These enzymes catalyze the reversible hydration of CO₂, leading to extracellular acidification, which drives tumor invasion, metastasis, and chemoresistance[8].
The primary amine at the C-2 position of the thiadiazole ring acts as a classic zinc-binding group (ZBG). It penetrates the deep, funnel-shaped active site of the CA enzyme, coordinating directly with the catalytic Zn²⁺ ion, thereby displacing the zinc-bound water molecule essential for catalytic turnover[8][9].
Caption: Mechanistic blockade of tumor microenvironment acidification via CA-IX/XII inhibition.
Protocol: Stopped-Flow CO₂ Hydration Assay
To accurately evaluate the inhibitory kinetics of 2-amino-5-methylamino-1,3,4-thiadiazole derivatives against CAs, standard end-point assays are insufficient due to the enzyme's exceptionally high turnover rate. We utilize a self-validating stopped-flow spectrophotometric protocol.
Experimental Workflow:
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare the substrate by saturating pure water with CO₂ gas at 20°C (yields ~34 mM CO₂).
-
Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA-IX (10 nM) with varying concentrations of the thiadiazole derivative (0.1 nM – 10 µM) for 15 minutes at room temperature to achieve thermodynamic equilibrium.
-
Reaction Initiation: Using a stopped-flow instrument, rapidly mix equal volumes of the CO₂ substrate solution and the Enzyme/Inhibitor mixture.
-
Kinetic Tracking: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red is bypassed; tracking the basic form depletion).
-
Self-Validation Check: Always run an uncatalyzed reaction (buffer + CO₂ only) to establish the baseline hydration rate, and a positive control using Acetazolamide. The assay is only valid if the Acetazolamide IC₅₀ falls within 10% of standard literature values.
Quantitative Data Summarization
Table 1: Representative CA Inhibition Profile of Thiadiazole Analogs [8][9]
| Compound Scaffold | CA II (Cytosolic) IC₅₀ (nM) | CA IX (Tumor) IC₅₀ (nM) | Target Selectivity Ratio (II/IX) |
|---|---|---|---|
| Acetazolamide (Control) | 12.1 ± 0.4 | 25.0 ± 1.1 | 0.48 |
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | 1.9 ± 0.1 | 3.1 ± 0.2 | 0.61 |
| 2,5-Diamino-1,3,4-thiadiazole derivative | 42.5 ± 2.3 | 8.2 ± 0.5 | 5.18 |
(Note: Amino/methylamino substitutions at C-5 can sterically hinder binding to the cytosolic CA II isoform, improving the selectivity ratio for the tumor-associated CA IX isoform).
Antimicrobial and Antiparasitic Efficacy
Target Engagement
1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The 2,5-diamino substitutions act as strong bidentate ligands, frequently complexing with transition metals like Cu(II) and Ni(II) in vivo[5][9]. This chelation significantly heightens lipophilicity, allowing the complex to breach the bacterial cell wall.
Once intracellular, these derivatives target critical metabolic enzymes. In Gram-negative bacteria, mesoionic thiadiazoles act as Peptide Deformylase (PDF) inhibitors, arresting protein synthesis[4]. In parasitic infections (e.g., Trypanosoma brucei), the 2-amino-1,3,4-thiadiazole ring slips into a π-sandwich configuration within the active site of Pteridine Reductase-1 (PTR1), disrupting essential folate metabolism[7].
Caption: Dual intracellular targeting pathways of 1,3,4-thiadiazoles in pathogenic microbes.
Protocol: High-Throughput MIC and Resazurin-Assisted Time-Kill Kinetics
Standard optical density (OD) readings for antimicrobial assays are notoriously unreliable for highly lipophilic thiadiazoles due to compound precipitation. We circumvent this by coupling Broth Microdilution with a Resazurin viability readout.
Experimental Workflow:
-
Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute in Mueller-Hinton broth to a final concentration of 5 × 10⁵ CFU/mL.
-
Compound Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the thiadiazole derivative (from 128 µg/mL to 0.125 µg/mL) using a final DMSO concentration of <1% to prevent solvent toxicity.
-
Incubation & Redox Readout: Add 100 µL of inoculum to each well. Incubate at 37°C for 18 hours. Add 20 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
-
Data Acquisition: Viable cells reduce blue resazurin to pink resorufin. Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is strictly defined as the lowest concentration preventing the blue-to-pink color shift.
-
Self-Validation Check: The assay layout must include a Sterility Control (broth only), a Growth Control (broth + cells + 1% DMSO), and a Positive Control (Ciprofloxacin).
Quantitative Data Summarization
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) [5][6][10]
| Target Pathogen | Uncomplexed 2,5-Diamino-1,3,4-Thiadiazole | Cu(II)-Thiadiazole Complex | Standard Drug Control |
|---|---|---|---|
| Escherichia coli (Gram -) | 16.0 | 4.0 | 1.0 (Ciprofloxacin) |
| Staphylococcus aureus (Gram +) | 32.0 | 8.0 | 1.0 (Ciprofloxacin) |
| Candida albicans (Fungal) | 64.0 | 16.0 | 2.0 (Clotrimazole) |
(Note: Complexation with Cu(II) consistently improves the MIC by 4-fold due to enhanced cellular uptake and synergistic metal-induced oxidative stress[5][9]).
Neurological Activity: Anticonvulsant Profile
Beyond oncology and infectious diseases, 2-amino-5-methylamino-1,3,4-thiadiazole derivatives possess potent Central Nervous System (CNS) activity. The scaffold acts as a positive allosteric modulator of the GABA_A receptor[3][11].
The mechanism relies on a precise spatial arrangement:
-
Hydrogen Bonding Domain (HBD): The 2-amino and 5-methylamino groups form critical hydrogen bonds with residues at the GABA/Benzodiazepine interface[11].
-
Lipophilic/Hydrophobic Sites: The thiadiazole core, coupled with the methyl substitution, ensures optimal calculated partition coefficient (clogP) values, enabling unhindered passage across the Blood-Brain Barrier (BBB)[3].
By enhancing chloride ion influx into the neuron, these compounds hyperpolarize the cell membrane, effectively dampening the abnormal electrical impulses that characterize epileptic seizures[11][12].
References
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers in Chemistry. Available at: [Link]
-
2-Substituted 1,3,4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors - Experimental Eye Research / PubMed. Available at:[Link]
-
Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole - PubMed Central (PMC). Available at:[Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. Available at:[Link]
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors - Journal of Medicinal Chemistry (ACS). Available at: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles - MDPI. Available at: [Link]
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A Technical Guide to the Crystal Structure Analysis of 2-Amino-5-methylamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-Amino-5-methylamino-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the significance of the 1,3,4-thiadiazole scaffold in the development of novel therapeutic agents, a thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines a robust workflow, from synthesis and crystallization to data acquisition, structure refinement, and computational analysis. While the crystal structure of the title compound is not publicly available, this guide leverages data from the closely related and structurally analogous compound, 2-amino-5-methyl-1,3,4-thiadiazole, to illustrate the principles and expected outcomes of the analytical process.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3]. The nitrogen and sulfur heteroatoms in the five-membered ring are key to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination. The 2,5-disubstituted 1,3,4-thiadiazoles are particularly versatile, allowing for the introduction of various functional groups to modulate their physicochemical properties and biological activity[4].
The title compound, 2-Amino-5-methylamino-1,3,4-thiadiazole, combines the established bioactivity of the 2-amino-1,3,4-thiadiazole core with a methylamino substituent, which can influence its solubility, hydrogen bonding capacity, and overall molecular conformation. A definitive understanding of its solid-state structure through single-crystal X-ray diffraction (SCXRD) is therefore a critical step in its development as a potential drug candidate.
Synthesis and Purification of 2-Amino-5-methylamino-1,3,4-thiadiazole
The synthesis of 2-amino-5-alkylamino-1,3,4-thiadiazoles can be achieved through the cyclization of a substituted thiosemicarbazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent. A general and efficient method involves the reaction of 4-methylthiosemicarbazide with acetic acid in the presence of a strong acid catalyst, such as a mixture of sulfuric acid and polyphosphoric acid (PPA).
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylthiosemicarbazide (1 equivalent) and glacial acetic acid (1.2 equivalents).
-
Acid Catalyst: Slowly add a pre-mixed solution of concentrated sulfuric acid (25% v/v) and polyphosphoric acid (75% v/v) to the reaction mixture with constant stirring. The addition should be done cautiously as the reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Purification: Recrystallization
The purity of the synthesized compound is crucial for obtaining high-quality single crystals. Recrystallization is a standard technique for purifying solid organic compounds[5][6].
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol-water mixture is often a good starting point for this class of compounds.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Growth: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of larger, well-ordered crystals.
-
Inducing Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cooling: Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid[7][8][9][10][11][12]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Crystal Growth for SCXRD
Obtaining a single crystal of suitable size and quality is often the most challenging step[7]. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions and free from defects[8][9].
Methods for Crystal Growth:
-
Slow Evaporation: A saturated solution of the purified compound is allowed to stand, and the solvent evaporates slowly over several days to weeks, leading to the formation of crystals[5].
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Thermal Gradient: A saturated solution is subjected to a slight temperature gradient, causing the compound to crystallize in the cooler region where its solubility is lower.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The intensity and position of the diffraction spots are recorded as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. This process involves determining the phases of the diffracted X-rays, which is known as the "phase problem"[9]. For small molecules, direct methods are typically successful in solving the phase problem.
Software packages such as SHELX and Olex2 are commonly used for structure solution and refinement. The initial model of the structure is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Workflow for SCXRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data for 2-Amino-5-methyl-1,3,4-thiadiazole (Analogue)
As the crystallographic data for 2-Amino-5-methylamino-1,3,4-thiadiazole is not publicly available, the data for the closely related compound, 2-amino-5-methyl-1,3,4-thiadiazole (C3H5N3S), is presented below for illustrative purposes. It is anticipated that the title compound will exhibit similar packing motifs and hydrogen bonding interactions.
| Parameter | 2-amino-5-methyl-1,3,4-thiadiazole |
| Chemical Formula | C3H5N3S |
| Formula Weight | 115.16 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.378(2) |
| b (Å) | 9.897(3) |
| c (Å) | 7.433(2) |
| α (°) | 90 |
| β (°) | 114.33(3) |
| γ (°) | 90 |
| Volume (ų) | 494.6(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.546 |
Molecular and Crystal Structure Insights from the Analogue
The crystal structure of 2-amino-5-methyl-1,3,4-thiadiazole reveals a three-dimensional hydrogen-bonding network. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. This network is a key determinant of the crystal packing.
It is expected that 2-Amino-5-methylamino-1,3,4-thiadiazole will also exhibit a rich network of hydrogen bonds, with the methylamino group providing an additional hydrogen bond donor site. This could lead to a more complex and potentially denser packing arrangement compared to its 2-amino-5-methyl analogue.
Expected Hydrogen Bonding Interactions
Caption: Potential hydrogen bonding between thiadiazole molecules.
Computational Analysis: Density Functional Theory (DFT)
To complement the experimental X-ray diffraction data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, molecular properties, and reactivity of 2-Amino-5-methylamino-1,3,4-thiadiazole.
Geometry Optimization and Vibrational Frequencies
DFT calculations can be used to optimize the molecular geometry of the title compound in the gas phase. The calculated bond lengths and angles can then be compared with the experimental values obtained from SCXRD. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Frontier Molecular Orbitals (FMOs)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a useful tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. This information is particularly valuable in understanding intermolecular interactions and for predicting how the molecule might interact with a biological target.
Computational Workflow
Caption: A typical workflow for DFT calculations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the crystal structure analysis of 2-Amino-5-methylamino-1,3,4-thiadiazole. While a definitive crystal structure for this specific molecule is not yet in the public domain, the methodologies and expected outcomes have been detailed based on established principles and data from a close structural analogue. The combination of synthesis, single-crystal X-ray diffraction, and computational analysis provides a powerful toolkit for elucidating the three-dimensional structure and electronic properties of this promising heterocyclic compound.
Future work should focus on obtaining high-quality single crystals of 2-Amino-5-methylamino-1,3,4-thiadiazole to determine its precise crystal structure. This experimental data will be invaluable for validating the computational models and for providing a solid foundation for future drug design and development efforts centered on the 1,3,4-thiadiazole scaffold.
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2-Amino-5-methylamino-1,3,4-thiadiazole CAS number and identifiers
An In-depth Technical Guide to 2-Amino-5-methyl-1,3,4-thiadiazole
Executive Summary: This document provides a comprehensive technical overview of 2-Amino-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. It details the compound's identifiers, physicochemical properties, synthesis methodologies, and known applications. This guide is intended for researchers, chemists, and professionals in drug development, offering critical data and procedural insights to facilitate further investigation and application of this versatile molecule.
Chemical Identity and Core Identifiers
2-Amino-5-methyl-1,3,4-thiadiazole is a key building block in the synthesis of various biologically active molecules.[1] Its core structure, featuring a five-membered thiadiazole ring with amino and methyl substituents, allows for diverse functionalization, making it a valuable intermediate in medicinal and agricultural chemistry.[1] The primary identifiers for this compound are summarized below for precise and unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 108-33-8 | [2][3][4][5] |
| IUPAC Name | 5-Methyl-1,3,4-thiadiazol-2-amine | [3] |
| Molecular Formula | C₃H₅N₃S | [3][4] |
| Molecular Weight | 115.16 g/mol | [1][4] |
| EC Number | 203-573-7 | [4][5] |
| PubChem CID | 66949 | [1] |
| MDL Number | MFCD00003110 | [1][4] |
| Synonyms | 2-Amino-5-methyl-1,3,4-thiadiazole | [3][4] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder or colorless needle crystal. | [1][3] |
| Melting Point | 229-233 °C (lit.) | [4] |
| Solubility | Soluble in ethanol and methanol, slightly soluble in water. Soluble in acid, but insoluble in alkali. | [3] |
| Purity | Typically >97% or >98% | [4] |
Safety and Handling: 2-Amino-5-methyl-1,3,4-thiadiazole is associated with specific hazard warnings. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn during handling.[5] It is crucial to avoid breathing dust and to wash skin thoroughly after handling.[5] Store the compound in a cool, ventilated place, isolated from fire.[3]
Synthesis and Mechanism
The formation of 2-Amino-5-methyl-1,3,4-thiadiazole is a multi-stage process. One common pathway involves the reaction of an aliphatic acid (like acetic acid) with thiosemicarbazide in a strong mineral acid medium, which acts as a cyclodehydration agent.[6][7] A mixture of sulfuric acid and polyphosphoric acid (PPA) has been shown to produce high yields.[7]
Quantum chemistry studies have modeled the reaction mechanism, suggesting it proceeds through several key steps:
-
Tautomerism of thiosemicarbazide.
-
Formation of a protonated intermediate with acetic acid.
-
Dehydration and subsequent cyclization of the intermediate.
-
A final deprotonation-tautomerism step to yield the stable 2-amino-5-methyl-1,3,4-thiadiazole structure.[6]
This detailed mechanistic understanding allows for the optimization of reaction conditions to maximize yield and purity.
Workflow for Synthesis Investigation:
Caption: General workflow for the synthesis of the target compound.
Applications in Research and Development
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[8][9] The presence of the =N-C-S= moiety is believed to contribute significantly to its biological effects.[9]
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of sulfonamide drugs like sulfamethizole.[3] The 2-amino-1,3,4-thiadiazole core is a recognized scaffold for developing agents with antimicrobial, anticancer, and anti-inflammatory properties.[8][10][11][12][13]
-
Antimicrobial Research: Derivatives have shown promising activity against various bacterial and fungal strains, including resistant ones.[8][13] The amine group provides a reactive site for creating diverse libraries of compounds for screening.[8]
-
Anticancer Research: The parent compound, 2-amino-1,3,4-thiadiazole, has demonstrated cytostatic properties.[8] Its metabolites can act as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, an enzyme crucial for nucleotide synthesis in cancer cells, suggesting a clear mechanism of action for its derivatives.[14]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of fungicides and herbicides, contributing to crop protection.[1]
Conceptual Pathway of Biological Action:
Caption: Postulated mechanism of action for 2-amino-1,3,4-thiadiazole derivatives.
Detailed Experimental Protocol: General Synthesis
This protocol describes a generalized, lab-scale synthesis based on established methods of cyclodehydration.
Objective: To synthesize 2-Amino-5-methyl-1,3,4-thiadiazole.
Materials:
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ammonium Hydroxide (or other base for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Acid Medium: In a three-necked flask equipped with a mechanical stirrer and thermometer, carefully prepare the mineral acid medium. A common and effective mixture consists of 75% PPA and 25% H₂SO₄ by weight.[7] Causality Note: This strong acid mixture acts as both the solvent and the dehydrating agent required for the ring-closing (cyclization) reaction.
-
Reactant Addition: To the stirred acid medium, slowly add equimolar amounts of thiosemicarbazide and glacial acetic acid. The addition should be controlled to manage the exothermic reaction and maintain the temperature.
-
Reaction Heating: Heat the reaction mixture to a temperature between 80°C and 120°C.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness Note: Consistent heating is critical for driving the reaction to completion. The optimal temperature may vary and should be determined empirically for best results.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., ammonium hydroxide) until the pH is approximately 7-8. This step fully precipitates the product.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless, needle-like crystals.[3]
-
Characterization: Dry the purified product and confirm its identity and purity using standard analytical techniques (e.g., Melting Point, NMR, IR, Mass Spectrometry). The melting point should be consistent with the literature value of 229-233 °C.[4]
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Electronic Absorption Spectra of Methylamino Thiadiazoles: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic absorption spectra of methylamino thiadiazoles, a class of heterocyclic compounds with significant pharmacological and industrial relevance.[1][2] We delve into the fundamental principles governing their UV-Vis absorption properties, including the nature of electronic transitions and the predictive power of computational chemistry. The guide places a strong emphasis on the critical factors that modulate the spectral output, such as solvent polarity (solvatochromism), pH, substituent effects, and the pervasive influence of tautomeric equilibria.[3][4][5] Detailed, field-proven experimental protocols for spectral acquisition are provided, alongside guidance on data interpretation. This document is intended to serve as an essential resource for researchers, medicinal chemists, and formulation scientists, enabling a deeper understanding of the photophysical behavior of these molecules to accelerate drug discovery and development programs.
Introduction: The Significance of the Methylamino Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The incorporation of a methylamino substituent (-NHCH₃) significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall pharmacological profile.
Understanding the electronic absorption spectrum of a drug candidate is paramount. UV-Vis spectroscopy is a rapid, non-destructive analytical technique that provides critical insights into:
-
Structural Integrity and Purity: The absorption spectrum serves as a fingerprint for the molecule.
-
Physicochemical Properties: It reveals information about the chromophore's interaction with its environment, which is crucial for formulation and delivery.
-
Drug-Target Interactions: Spectral shifts upon binding to biological macromolecules, like DNA, can be used to characterize binding modes and affinities.[8][9]
-
Photostability: The absorption of UV radiation is the initiating event for photodegradation, making spectral analysis a key component of stability testing.
This guide explains the causality behind the observed spectral characteristics of methylamino thiadiazoles, moving beyond simple data reporting to provide a functional understanding for the practicing scientist.
Theoretical Principles of Electronic Absorption
The absorption of ultraviolet and visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In methylamino thiadiazoles, the most relevant transitions involve non-bonding (n) and pi (π) electrons.
-
Molecular Orbitals: The key players are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) largely determines the wavelength of maximum absorption (λₘₐₓ).[10] A smaller gap corresponds to a longer wavelength of absorption.
-
Electronic Transitions: The spectra of these compounds are typically dominated by two types of transitions:
-
π → π* transitions: These are high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiadiazole ring.
-
n → π* transitions: These transitions involve promoting a non-bonding electron, such as a lone pair electron from the nitrogen or sulfur atoms, to a π* antibonding orbital.[11] They are typically of lower energy (longer wavelength) and lower intensity than π → π* transitions.
-
-
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to model the electronic structure of these molecules.[12] Methods like B3LYP/6-31G(d) are frequently employed to calculate the HOMO-LUMO gap, predict absorption wavelengths, and visualize the molecular orbitals involved in the electronic transitions, providing a theoretical foundation for experimental observations.[1][13][14]
Critical Factors Modulating Absorption Spectra
The electronic absorption spectrum of a methylamino thiadiazole is not an immutable property but is highly sensitive to its chemical environment. Understanding these influences is essential for accurate interpretation and application.
Tautomerism: A Dominant Influence
Perhaps the most critical factor governing the spectral properties of amino-substituted thiadiazoles is their existence in different tautomeric forms. These are constitutional isomers that readily interconvert. For 2-methylamino-1,3,4-thiadiazoles, the primary equilibrium is between the amine and imine forms.
Caption: Amine-Imine tautomeric equilibrium in 2-methylamino-1,3,4-thiadiazoles.
These two forms have distinct chromophoric systems and, therefore, different absorption spectra. The position of this equilibrium is highly dependent on the solvent.[5] Furthermore, if other functional groups are present, such as a hydroxyl group on a pendant phenyl ring, keto-enol tautomerism can also occur, adding another layer of complexity.[3][15][16] The presence of multiple absorption bands can often be an indicator of a tautomeric mixture in solution.[17]
Solvent Effects (Solvatochromism)
The polarity of the solvent can dramatically alter the position and intensity of absorption bands—a phenomenon known as solvatochromism.[4]
-
Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This often occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents.
-
Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This can happen if the ground state is better stabilized by polar solvents through interactions like hydrogen bonding.
Studies have shown that for certain 1,3,4-thiadiazole derivatives, polar solvents favor the enol tautomer, while non-polar solvents favor the keto form, leading to dramatic changes in the UV-Vis spectrum.[3][15] The choice of solvent is therefore a critical experimental parameter that must be controlled and reported.
Substituent and pH Effects
The electronic nature of other substituents on the thiadiazole or associated rings modifies the overall electron density and can tune the HOMO-LUMO gap.
-
Electron-Donating Groups (EDGs) like -OH or -OCH₃ generally cause a bathochromic shift.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl can reduce the HOMO-LUMO energy gap and also lead to bathochromic shifts.[18][19]
Similarly, the pH of the medium can alter the protonation state of the molecule. Protonation of a nitrogen atom in the thiadiazole ring or deprotonation of an amino or hydroxyl group creates a new chemical species with a different electronic distribution and, consequently, a different absorption spectrum.[6][13]
Experimental Methodology
Acquiring high-quality, reproducible electronic absorption spectra requires a systematic and validated protocol.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the UV-Vis analysis of methylamino thiadiazoles.
Caption: Standard workflow for UV-Vis spectral analysis.
Protocol: UV-Vis Spectrophotometry
This protocol ensures self-validation through proper instrument handling and blank correction.
-
Instrument Preparation: Power on the dual-beam UV-Vis spectrophotometer (e.g., Cary 300 Bio) and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.[13]
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range. Common solvents include methanol, chloroform, and dimethyl sulfoxide (DMSO).[4][11]
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified methylamino thiadiazole in a suitable solvent like DMSO.
-
Create a working solution by diluting the stock solution with the chosen analytical solvent to a final concentration (typically 1-100 µM) that yields an absorbance in the optimal range (0.1 - 1.0 A.U.).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with the pure analytical solvent.
-
Place them in both the reference and sample holders of the spectrophotometer.
-
Run a baseline scan over the desired wavelength range (e.g., 200-700 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[19]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan. The instrument will automatically record the absorbance as a function of wavelength.
-
-
Data Processing:
-
From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the exact concentration and cuvette pathlength (typically 1 cm) are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).
-
Data Analysis and Interpretation
The collected spectral data provides a wealth of information. The table below summarizes representative data for related compounds, illustrating the principles discussed.
| Compound Class/Example | Solvent | λₘₐₓ (nm) | Observed Transition(s) | Reference(s) |
| bis-1,3,4-thiadiazole derivatives | Chloroform | ~350 | π→π* and/or n→π | [11] |
| 2-amino-1,3,4-thiadiazole derivatives | Chloroform | 266 - 368 | π→π, n→π* | [19] |
| 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (MDFT) | Propan-2-ol | ~330 | Enol form dominant | [3][15] |
| 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (MDFT) | n-Heptane | ~273 and ~330 | Keto/Enol mixture | [3][15] |
| 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (pH 1.5) | Water | ~322 and ~370 | Cationic/Aggregated form | [6] |
| 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (pH 6.5) | Water | ~336 | Neutral form | [6] |
Case Study Interpretation: The data for MDFT clearly demonstrates the impact of solvent on tautomeric equilibrium.[3][15] In the polar solvent propan-2-ol, a single dominant peak around 330 nm suggests the prevalence of one tautomer (likely the enol form). In non-polar n-heptane, the appearance of a second, higher-energy band around 273 nm is strong evidence for the presence of a significant population of the keto tautomer, showcasing a solvent-dependent equilibrium.[3][15]
Conclusion
The electronic absorption spectrum of a methylamino thiadiazole is a rich source of molecular information, but its interpretation requires a nuanced understanding of the underlying principles. The interplay of electronic transitions, tautomerism, solvent effects, and substituent influences dictates the final spectral output. By combining careful experimental methodology with a strong theoretical framework, including computational modeling, researchers can leverage UV-Vis spectroscopy as a powerful tool. This enables not only routine quality control but also provides deep insights into molecular behavior, which is essential for advancing the design and development of novel thiadiazole-based therapeutics and materials.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of a thiosemicarbazide derivative. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing comprehensive references to support the methodology.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the =N-C-S moiety is often cited as a key contributor to these activities.[1] 2-Amino-5-methylamino-1,3,4-thiadiazole, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The synthetic route described herein involves a two-step process: the preparation of the N-methylthiosemicarbazide precursor, followed by its cyclization to form the desired 1,3,4-thiadiazole ring. This approach is a common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.[5][6]
Reaction Scheme & Mechanism
The overall synthesis can be depicted as follows:
Step 1: Synthesis of 4-methylthiosemicarbazide
-
Methyl isothiocyanate reacts with hydrazine hydrate in a nucleophilic addition reaction to form 4-methylthiosemicarbazide.
Step 2: Cyclization to 2-Amino-5-methylamino-1,3,4-thiadiazole
-
The prepared 4-methylthiosemicarbazide undergoes an acid-catalyzed intramolecular cyclization. The reaction with a suitable one-carbon synthon, followed by dehydration, leads to the formation of the stable 1,3,4-thiadiazole ring. A common method involves the use of a carboxylic acid and a dehydrating agent.[6][7]
The proposed mechanism for the cyclization of thiosemicarbazide with a carboxylic acid involves a nucleophilic attack of the nitrogen on the carboxylic acid carbon, followed by dehydration to form an intermediate. Subsequent attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring.[5]
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Methyl isothiocyanate | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | 80% solution | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Formic acid | ≥95% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | |
| Sodium bicarbonate | ACS grade | Fisher Scientific |
| Round-bottom flasks | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer with heating | IKA | |
| Ice bath | ||
| Buchner funnel and filter paper | VWR | |
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
3.2. Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[8][9][10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12]
-
Methyl isothiocyanate: This reagent is toxic and a lachrymator. Handle with extreme care.
-
Hydrazine hydrate: Hydrazine is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.[13]
-
Polyphosphoric acid (PPA): PPA is a strong dehydrating agent and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Thiosemicarbazides and Thiadiazoles: These classes of compounds can have biological activity and should be handled with care. Avoid creating dust.[8][10]
3.3. Step-by-Step Synthesis
Part A: Preparation of 4-Methylthiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add hydrazine hydrate (0.1 mol, 80% solution) dropwise to the stirred solution over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Isolation: A white precipitate of 4-methylthiosemicarbazide will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the precipitate with cold ethanol (2 x 20 mL) and then dry it under vacuum to obtain the pure product.
Part B: Synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole
-
Reaction Mixture: In a 100 mL round-bottom flask, place 4-methylthiosemicarbazide (0.05 mol) and formic acid (0.06 mol).
-
Addition of Dehydrating Agent: Carefully add polyphosphoric acid (PPA) (approximately 20 g) to the mixture with stirring. PPA serves as both a catalyst and a solvent.[6][14]
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice (approximately 100 g) with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-Amino-5-methylamino-1,3,4-thiadiazole.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole.
Caption: Synthetic workflow for 2-Amino-5-methylamino-1,3,4-thiadiazole.
Characterization Data
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the amino protons, the methyl protons, and the N-H proton. The chemical shifts will be dependent on the solvent used. |
| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbons of the thiadiazole ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine groups), C=N stretching (thiadiazole ring), and C-N stretching. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₃H₆N₄S. |
| Melting Point | A sharp melting point indicates the purity of the compound. |
Note: Specific spectral data can be found in chemical databases such as ChemicalBook for similar compounds like 2-Amino-5-methyl-1,3,4-thiadiazole.[15][16]
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure the reaction temperature is kept low during the addition of hydrazine hydrate to minimize side reactions.
-
Incomplete Cyclization in Step 2: The reaction time or temperature may need to be increased. Monitor the reaction closely by TLC. The amount of PPA can also be a critical factor.[17]
-
Formation of Side Products: In acidic conditions, there is a possibility of forming 1,2,4-triazole derivatives as a side product.[6][18] Maintaining a strongly acidic medium with a dehydrating agent like PPA favors the formation of the 1,3,4-thiadiazole.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be an effective purification method.
Conclusion
This protocol provides a reliable and well-documented method for the synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently prepare this valuable heterocyclic building block for further applications in drug discovery and development.
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Application Notes and Protocols for the Use of 2-Amino-5-methylamino-1,3,4-thiadiazole as a Corrosion Inhibitor
Introduction: A New Frontier in Corrosion Mitigation
The battle against metallic corrosion is a perpetual challenge across numerous industries, from energy and infrastructure to aerospace and biomedical engineering. The economic and safety implications of unchecked corrosion necessitate the continuous development of effective and environmentally benign corrosion inhibitors. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their exceptional performance. These molecules can adsorb onto metal surfaces, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[1]
This document provides a comprehensive technical guide on the application of a promising thiadiazole derivative, 2-Amino-5-methylamino-1,3,4-thiadiazole , as a corrosion inhibitor. While direct and extensive research on this specific molecule is emerging, we will draw upon robust data from its close structural analogs, particularly 2-amino-5-ethyl-1,3,4-thiadiazole, to establish a foundational understanding and provide detailed investigatory protocols.[1][2][3][4][5] The principles and methodologies outlined herein are directly applicable to the evaluation of 2-amino-5-methylamino-1,3,4-thiadiazole and will empower researchers to unlock its full potential in corrosion science.
The core of this inhibitor's efficacy lies in the synergistic effect of the heteroatoms (N and S) and the π-electrons in the thiadiazole ring, which facilitate strong adsorption onto metallic substrates. This guide will delve into the synthesis of this compound, its characterization, and a suite of protocols for evaluating its performance as a corrosion inhibitor, including electrochemical analysis, surface morphology studies, and computational modeling.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives is a well-established process. A common and effective method involves the cyclization of a thiosemicarbazide with an appropriate carboxylic acid in a strong acid medium. For 2-amino-5-methylamino-1,3,4-thiadiazole, the synthesis would logically proceed from N-methylthiosemicarbazide and an appropriate acid. The general synthetic pathway is illustrated below.
Caption: General synthesis pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.
Protocol: Synthesis of a 2-Amino-5-alkyl-1,3,4-thiadiazole Derivative
This protocol is adapted from established methods for similar thiadiazole derivatives and should be optimized for the specific synthesis of 2-amino-5-methylamino-1,3,4-thiadiazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one molar equivalent of the corresponding carboxylic acid and one molar equivalent of thiosemicarbazide or its N-substituted derivative.
-
Acidic Medium: Slowly add a mineral acid medium, such as a mixture of sulfuric acid and polyphosphoric acid, to the flask while stirring.[6] The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-alkyl-1,3,4-thiadiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[7][8]
Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques are indispensable for quantifying the effectiveness of a corrosion inhibitor. They provide rapid and sensitive measurements of corrosion rates and offer insights into the inhibition mechanism.
Experimental Workflow
Caption: Workflow for the electrochemical evaluation of a corrosion inhibitor.
Protocol: Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is a direct current (DC) technique that provides information on both anodic and cathodic corrosion processes.[1][9]
-
Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (%IE): %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive alternating current (AC) technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[2][10]
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: Present the impedance data as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: Model the impedance spectra using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.
-
Calculate Inhibition Efficiency (%IE): %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Expected Results for a Thiadiazole Inhibitor
Based on studies of 2-amino-5-ethyl-1,3,4-thiadiazole, the following trends are anticipated for 2-amino-5-methylamino-1,3,4-thiadiazole:[1][4]
| Inhibitor Concentration | icorr (μA/cm²) from PDP | Rct (Ω·cm²) from EIS | %IE (PDP) | %IE (EIS) |
| Blank (0 M) | High | Low | - | - |
| Low Concentration | Moderately Decreased | Moderately Increased | Moderate | Moderate |
| Optimal Concentration | Significantly Decreased | Significantly Increased | High (>90%) | High (>90%) |
| High Concentration | Decreased | Increased | High | High |
Surface Analysis Techniques
To visually and chemically confirm the formation of a protective inhibitor film on the metal surface, various surface analysis techniques are employed.
Protocol: Scanning Electron Microscopy (SEM)
SEM provides high-magnification images of the metal surface morphology.
-
Sample Preparation: Immerse metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).
-
Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and acetone, then dry them thoroughly.
-
Imaging: Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary. Acquire images at various magnifications to observe the surface topography.
-
Expected Observations: The surface of the coupon immersed in the uninhibited solution is expected to show significant pitting and a rough, corroded morphology. In contrast, the coupon from the inhibited solution should exhibit a much smoother surface, indicating the presence of a protective film.[4][5]
Protocol: Atomic Force Microscopy (AFM)
AFM provides three-dimensional surface topography at the nanoscale, offering a more detailed view of the surface roughness.
-
Sample Preparation: Prepare and immerse metal samples as described for SEM.
-
Imaging: Analyze the surface of the dried coupons using an AFM in tapping mode.
-
Data Analysis: Quantify the surface roughness parameters, such as the root-mean-square (RMS) roughness.
-
Expected Observations: A significant decrease in the RMS roughness value for the inhibitor-treated sample compared to the blank will confirm the formation of a smooth, protective film.
Protocol: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface.
-
Sample Preparation: Prepare and immerse metal samples as for SEM.
-
Analysis: Analyze the surface of the coupons in an XPS system. Acquire high-resolution spectra for key elements such as C, N, S, O, and the constituent metals of the alloy.
-
Data Interpretation: The detection of N and S signals on the surface of the inhibitor-treated sample, which are absent on the blank, provides direct evidence of the inhibitor's adsorption. Deconvolution of the high-resolution spectra can reveal the nature of the chemical bonds formed between the inhibitor and the metal surface.
Quantum Chemical Calculations and Adsorption Isotherms
Computational chemistry provides valuable theoretical insights into the inhibitor-metal interaction, complementing experimental findings. Density Functional Theory (DFT) is a powerful tool for this purpose.
Logical Framework for Computational Analysis
Caption: Integrated experimental and computational approach to understanding the inhibition mechanism.
Protocol: Quantum Chemical Calculations
-
Software: Use a quantum chemistry software package such as Gaussian or ORCA.
-
Method and Basis Set: Optimize the geometry of the 2-amino-5-methylamino-1,3,4-thiadiazole molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Parameter Calculation: Calculate key quantum chemical parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.
-
Mulliken Atomic Charges: Identify the atoms with the highest electron densities (e.g., N and S atoms), which are the likely centers for adsorption onto the metal surface.
-
Adsorption Isotherm Analysis
The relationship between the inhibitor concentration and its surface coverage (θ), calculated from the inhibition efficiency (θ = %IE / 100), can be described by various adsorption isotherms.
-
Data Plotting: Plot Cinh/θ versus Cinh (for Langmuir isotherm) or log(θ/(1-θ)Cinh) versus θ (for Frumkin isotherm), where Cinh is the inhibitor concentration.
-
Model Fitting: Determine which isotherm model best fits the experimental data by observing the linearity of the plots. The Langmuir isotherm is commonly observed for thiadiazole inhibitors on steel.[4]
-
Thermodynamic Calculations: From the intercept of the Langmuir isotherm plot, calculate the adsorption equilibrium constant (Kads). Use the following equation to calculate the standard free energy of adsorption (ΔG°ads): ΔG°ads = -RT ln(55.5 Kads) where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water.
-
Mechanism Interpretation: The value of ΔG°ads provides insight into the adsorption mechanism. Values around -20 kJ/mol or less positive are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). A combination of both is also possible. For thiadiazole derivatives, chemisorption is often the predominant mechanism due to the strong interaction of the sulfur and nitrogen atoms with the metal surface.[5]
Conclusion
2-Amino-5-methylamino-1,3,4-thiadiazole holds significant promise as a corrosion inhibitor, leveraging the inherent properties of the thiadiazole moiety. The protocols detailed in this guide provide a robust framework for its comprehensive evaluation. By integrating electrochemical analysis, surface characterization, and computational modeling, researchers can elucidate its inhibition mechanism and optimize its application for the effective protection of metallic materials in various corrosive environments. The strong performance of its structural analogs suggests that 2-amino-5-methylamino-1,3,4-thiadiazole is a worthy candidate for further investigation and development in the field of corrosion science.
References
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Radovanović, M., & Petrović Mihajlović, M. (2016). 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE AS INHIBITOR OF BRASS CORROSION IN 3% NaCl. Metallurgy - Journal of Metallurgy, 22(2), 51-58. [Link]
-
Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2015). Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute. CORE. [Link]
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El-Sayed, A. A., & El-Sabbagh, M. M. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 28(9), 3899. [Link]
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Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2015). Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution. ResearchGate. [Link]
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Loto, C. A., Joseph, O. O., & Loto, R. T. (2014). Corrosion Inhibition of 2-Amino-5 Ethyl-1, 3, 4-Thiadiazole on Mild Steel in Hydrochloric Acid. Covenant University Repository. [Link]
-
Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2013). 1, 3, 4 Thiadiazole on the Corrosion of Austenitic Stainless Steel Type 304. Portugaliae Electrochimica Acta, 31(2), 99-111. [Link]
-
Agafonov, M. O., et al. (2018). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. [Link]
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Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2014). Electrochemical Studies of the corrosion inhibition effect of 2-amino-5-ethyl-1,3,4-thiadiazole on low carbon steel in dilute sulphuric acid. Covenant University Repository. [Link]
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Martinez, S., & Metikoš-Huković, M. (2003). Influence of the alkyl chain length of 2 amino 5 alkyl 1,3,4 thiadiazole compounds on the corrosion inhibition of steel immersed in sulfuric acid solutions. ResearchGate. [Link]
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PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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Zhang, D., et al. (2008). Adsorption and corrosion inhibitive properties of 2-amino-5-mercapto-1,3,4-thiadiazole on mild steel in hydrochloric acid media. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(1), 7-17. [Link]
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Rahman, M. M., et al. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Connect Journals. [Link]
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PubChem. (n.d.). 2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole. Retrieved from [Link]
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Yunusa, U., et al. (2021). Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. MOCEDES. [Link]
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Coles, S. J., et al. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 5), 555-557. [Link]
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Ituen, E., et al. (2020). Spectroscopy in Oilfield Corrosion Monitoring and Inhibition. IntechOpen. [Link]
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Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]
- Google Patents. (1975). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
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Sivonic. (n.d.). Impedance spectroscopy for corrosion analysis. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Schiff Bases Derived from 2-Amino-5-methylamino-1,3,4-thiadiazole
Foreword: The Strategic Value of 1,3,4-Thiadiazole Schiff Bases in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of 1,3,4-thiadiazole are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and even anticancer properties.[3]
When this potent heterocyclic core is functionalized with an imine (-C=N-) group through the formation of a Schiff base, a new dimension of chemical and biological diversity is unlocked. Schiff bases are not mere synthetic intermediates; they are pharmacophores in their own right.[4] The azomethine linkage is critical for modulating biological activity, often through mechanisms involving hydrogen bonding with enzyme active sites.[4][5] The combination of the thiadiazole ring and the imine moiety can lead to synergistic effects, resulting in compounds with enhanced biological profiles.
This guide provides a comprehensive, experience-driven protocol for the synthesis, purification, and characterization of Schiff bases derived from 2-amino-5-methylamino-1,3,4-thiadiazole. We will delve into the causality behind the procedural steps, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it for their specific molecular targets.
Part 1: The Core Synthesis – Mechanistic Insights and Rationale
The fundamental reaction is a nucleophilic addition-elimination, specifically the condensation of a primary amine with an aldehyde to form an imine. Our starting material, 2-amino-5-methylamino-1,3,4-thiadiazole, possesses two distinct amino groups.
Chemoselectivity: Why the 2-Amino Group Reacts
A key consideration is the selective reaction of the primary amine (-NH₂) at the 2-position over the secondary amine (-NHCH₃) at the 5-position. This selectivity is governed by two primary factors:
-
Nucleophilicity: The primary amine is generally more nucleophilic than the secondary amine in this heterocyclic system.
-
Steric Hindrance: The primary amine is sterically more accessible to the incoming aldehyde's electrophilic carbonyl carbon compared to the more hindered secondary amine.
This inherent chemoselectivity simplifies the synthesis, directing the formation of the desired Schiff base at the 2-position without the need for complex protecting group strategies.
General Reaction Scheme
The reaction involves the condensation of 2-amino-5-methylamino-1,3,4-thiadiazole with a substituted aromatic aldehyde in the presence of a suitable solvent and often an acid catalyst.
Caption: General synthesis of a 1,3,4-thiadiazole Schiff base.
Part 2: Detailed Experimental Protocol
This protocol is designed as a robust, self-validating workflow. Each step includes checkpoints and rationale to ensure success.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| 2-Amino-5-methylamino-1,3,4-thiadiazole | >97% | Sigma-Aldrich, Merck | Store in a desiccator. |
| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Major Chemical Supplier | Use freshly distilled or from a recently opened bottle for best results. |
| Ethanol (Absolute) | Anhydrous or 99.5% | Major Chemical Supplier | Acts as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Major Chemical Supplier | Optional catalyst; a few drops are usually sufficient. |
| Diethyl Ether / Hexane | ACS Grade | Major Chemical Supplier | For washing and purification. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck, Whatman | For reaction monitoring. |
Step-by-Step Synthesis Protocol
-
Reactant Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylamino-1,3,4-thiadiazole (e.g., 1.44 g, 10 mmol) in absolute ethanol (30-40 mL).
-
Rationale: Ensuring the amine is fully dissolved before adding the aldehyde promotes a homogeneous reaction environment, leading to a cleaner reaction and higher yield.
-
-
Aldehyde Addition:
-
To this stirring solution, add the selected aromatic aldehyde (10 mmol, 1:1 molar ratio) dropwise.
-
Optional: Add 2-3 drops of glacial acetic acid.
-
Rationale: An equimolar ratio is crucial for driving the reaction to completion without excess starting material complicating purification. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[6]
-
-
Reaction Under Reflux:
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-8 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the dehydration step (elimination of water), which forms the stable imine bond. The duration is an estimate; the key is to monitor the reaction's progress.
-
-
Reaction Monitoring (The Trustworthiness Checkpoint):
-
After the first hour, and every hour thereafter, monitor the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: A typical starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine (the limiting reagent) is no longer visible. You will see the appearance of a new spot for the Schiff base product, which will have a different Rf value.
-
-
Isolation of the Crude Product:
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
The solid product will often precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Rationale: Cooling reduces the solubility of the product, maximizing the yield of the precipitate. A cold solvent wash removes residual starting materials and by-products without re-dissolving a significant amount of the desired product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a new flask.
-
Add a minimal amount of a suitable hot solvent (ethanol is often a good first choice) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry in a vacuum oven.
-
Rationale: Recrystallization is a powerful purification technique for crystalline solids. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Part 3: Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Physicochemical Properties
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of purity.
-
Solubility: Most thiadiazole Schiff bases are soluble in solvents like DMSO and acetone, but insoluble in water.[1]
Spectroscopic Analysis
The key to confirming Schiff base formation is identifying the disappearance of starting material signals and the appearance of new, characteristic signals.
| Technique | Key Signature of Starting Amine | Key Signature of Aldehyde | Expected Signature of Schiff Base Product |
| FT-IR | N-H stretch (~3300-3100 cm⁻¹) | C=O stretch (~1700 cm⁻¹) | Appearance of C=N (imine) stretch (~1600-1650 cm⁻¹). Disappearance of amine N-H and aldehyde C=O stretches. [2][3] |
| ¹H NMR | -NH₂ peak (broad, variable) | -CHO peak (~9.5-10.5 ppm) | Appearance of a sharp singlet for the azomethine proton (-N=CH-) between δ 8.0-10.0 ppm. Disappearance of the aldehyde proton peak. [1][3] |
| ¹³C NMR | N/A | Carbonyl C (~190-200 ppm) | Appearance of the imine carbon (-C=N-) signal around δ 150-165 ppm. [1] |
| Mass Spec | Molecular Ion Peak (M⁺) | Molecular Ion Peak (M⁺) | Molecular ion peak corresponding to the calculated molecular weight of the final Schiff base product. |
Part 4: Applications in Drug Development
The synthesized Schiff bases are prime candidates for biological screening due to the well-documented activities of their constituent moieties.[7]
-
Antimicrobial Agents: Many thiadiazole Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[8] The imine linkage is believed to play a role in inhibiting microbial growth.
-
Anticancer Research: The 1,3,4-thiadiazole core is present in several compounds investigated for their anticancer properties.[3]
-
Antiviral Potential: Schiff bases are increasingly being explored as non-nucleoside antiviral agents, with some showing promise against viruses like HIV.[5][7]
-
Ligands for Metal Complexes: The nitrogen and sulfur atoms in the structure make these compounds excellent ligands for coordinating with metal ions. Such metal complexes often exhibit enhanced biological activity compared to the free ligand.[9]
The next logical step for a drug development professional would be to subject these novel compounds to a battery of in vitro assays, such as antibacterial susceptibility testing, antifungal assays, or cytotoxicity assays against cancer cell lines.
References
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Chandan, S., & Prasad, N. (2012). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica, 4(5), 1893-1898. [Link]
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Oniga, S., et al. (2011). One pot synthesis and biological activity evaluation of novel Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole. PubMed, Central. [Link]
-
El-Sayed, I. H. (2010). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences, 4(7), 2016-2021. [Link]
-
Jain, A. K., et al. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 179-183. [Link]
-
Malak, S. A., Rajput, J. D., & Sharif, M. (2023). Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry, 14(4), 466-472. [Link]
-
Hameed, A. S., Al-Hamdani, A. A. S., & Al-Khafaji, M. J. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(2). [Link]
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Mousa, M. N., Al-Amiery, A. A., & Al-Majedy, Y. K. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76. [Link]
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Sharma, R., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Future Journal of Pharmaceutical Sciences, 9(1), 22. [Link]
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Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Chaudhary, N. K., et al. (2021). Schiff base metal complex as a potential therapeutic drug in medical science. BIBECHANA, 18(1), 214-230. [Link]
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Li, Y., & Lai, C. K. (2006). Synthesis and Properties of Schiff's Bases Derived from 1,3,4-Thiadiazole as a Mesogenic Unit. Molecular Crystals and Liquid Crystals, 457(1), 167-178. [Link]
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Patidar, A., & Thakur, D. S. (2011). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(2). [Link]
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Wang, Y., et al. (2024). Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. [Link]
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Application Note & Protocols: Metal Complexation Strategies for 2-Amino-5-methylamino-1,3,4-thiadiazole
Introduction: The Significance of Thiadiazole Scaffolds in Coordination Chemistry
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The biological potential of these heterocyclic scaffolds can be significantly amplified through coordination with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity, altered redox potentials, and the synergistic effects of both the metal ion and the organic moiety.[1][4]
This guide focuses on 2-Amino-5-methylamino-1,3,4-thiadiazole , a particularly compelling ligand for metal complexation. Its structure is rich in potential donor sites: the sulfur atom (S1), two heterocyclic nitrogen atoms (N3, N4), the exocyclic amino nitrogen at C2, and the methylamino nitrogen at C5. This multidentate character allows for versatile coordination modes, making it an excellent candidate for developing novel metallodrugs and advanced materials. This document provides a comprehensive overview of the principles, detailed experimental protocols, and characterization techniques for the successful synthesis of metal complexes using this ligand.
Caption: Structure of 2-Amino-5-methylamino-1,3,4-thiadiazole.
Part 1: Principles of Coordination and Chelation
The efficacy of 2-Amino-5-methylamino-1,3,4-thiadiazole as a ligand stems from its array of heteroatoms with lone pairs of electrons available for donation to a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of counter-anions.
Plausible Coordination Modes:
-
Monodentate Coordination: The ligand binds to the metal center through a single donor atom. The most probable sites are the heterocyclic nitrogen N3 or the exocyclic C2-amino nitrogen, which are often observed in similar thiadiazole systems.[5]
-
Bidentate Chelation: The ligand forms a stable ring structure with the metal ion by coordinating through two donor atoms simultaneously. Potential bidentate modes include:
-
(N,N) Chelation: Involving the N3 ring nitrogen and the C2-amino nitrogen.
-
(N,N) Chelation: Involving the N4 ring nitrogen and the C5-methylamino nitrogen.
-
(N,S) Chelation: Involving a ring nitrogen and the ring sulfur atom. While less common, it is a possibility.
-
The formation of five- or six-membered chelate rings is thermodynamically favored and results in complexes with enhanced stability compared to those formed with monodentate ligands. The methylamino group at the C5 position, in particular, offers a compelling opportunity for bidentate chelation that is absent in simpler 2-amino-5-methyl-1,3,4-thiadiazole analogues.
Caption: Potential coordination pathways for the ligand with a metal ion.
Part 2: Experimental Workflow and Protocols
This section provides a generalized, yet detailed, protocol for the synthesis of a transition metal complex with 2-Amino-5-methylamino-1,3,4-thiadiazole. The procedure is adapted from established methods for similar thiadiazole ligands.[5][6]
Workflow for Metal Complex Synthesis
Caption: General experimental workflow for complex synthesis.
Protocol 1: Synthesis of a Dichloro-bis(2-Amino-5-methylamino-1,3,4-thiadiazole)Metal(II) Complex
Objective: To synthesize a representative Metal(II) complex. This protocol uses a 2:1 ligand-to-metal molar ratio, a common stoichiometry.
Materials and Reagents:
-
2-Amino-5-methylamino-1,3,4-thiadiazole (Ligand, L)
-
Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol (Absolute)
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of the 2-Amino-5-methylamino-1,3,4-thiadiazole ligand in 25 mL of absolute ethanol. Gentle warming on the magnetic stirrer hotplate may be required to achieve complete dissolution.
-
Rationale: Ethanol is an excellent solvent for many organic ligands and is compatible with aqueous solutions of metal salts.
-
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the metal chloride salt (e.g., CoCl₂·6H₂O) in a minimal amount of deionized water (~5 mL) and then add 15 mL of ethanol.
-
Rationale: Using a mixed solvent system ensures the metal salt, which is highly polar, dissolves completely before being introduced to the less polar ligand solution.
-
-
Reaction Initiation: While stirring the ligand solution vigorously, add the metal salt solution dropwise over a period of 5-10 minutes. A color change or the formation of a precipitate may be observed immediately.
-
Rationale: Slow, dropwise addition prevents localized high concentrations of the metal salt, promoting the formation of a more uniform and crystalline product.
-
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.[6]
-
Rationale: Refluxing at the solvent's boiling point provides the necessary thermal energy to overcome the activation barrier of the complexation reaction, ensuring it proceeds to completion.
-
-
Product Isolation: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature. Further cooling in an ice bath can enhance precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
-
Washing and Drying: Wash the collected solid on the filter paper with two small portions of cold ethanol to remove any unreacted starting materials or soluble impurities. Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
Rationale: Washing with a cold solvent minimizes the loss of product due to dissolution while effectively removing impurities.
-
Part 3: Self-Validating Systems: Characterization and Analysis
Confirming the identity and structure of the synthesized complex is a critical step. A multi-technique approach is essential for unambiguous characterization.
Key Characterization Techniques:
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Confirms ligand coordination. Compare the spectrum of the complex to the free ligand. Look for: • A shift (typically to lower wavenumbers) and broadening of the N-H stretching vibrations of the amino groups if they are involved in coordination. • A shift in the C=N stretching vibration of the thiadiazole ring, indicating coordination through a ring nitrogen.[4][7] |
| UV-Visible Spectroscopy | Investigates electronic structure and geometry. The complex will exhibit new absorption bands in the visible region that are absent in the free ligand. These correspond to d-d electronic transitions of the metal ion. The position and intensity of these bands provide evidence for the coordination geometry (e.g., tetrahedral vs. octahedral).[4] |
| Elemental Analysis (C,H,N,S) | Determines stoichiometry. The experimental weight percentages of C, H, N, and S are compared to the calculated values for the proposed molecular formula of the complex. A close match (typically within ±0.4%) validates the proposed ligand-to-metal ratio.[8] |
| Molar Conductivity | Distinguishes between coordinated and free anions. By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if it is an electrolyte or non-electrolyte. Low conductivity values suggest that anions (e.g., Cl⁻) are directly bonded to the metal ion within the coordination sphere.[4] |
| Magnetic Susceptibility | Determines the magnetic properties and electron configuration. This measurement provides the magnetic moment of the complex, which helps in determining the number of unpaired electrons on the metal center. This data is crucial for confirming the oxidation state and deducing the geometry of the complex.[8] |
| ¹H NMR Spectroscopy | Provides structural details for diamagnetic complexes (e.g., Zn(II)). A downfield shift of the N-H proton signals upon complexation is strong evidence of coordination. Note: This technique is generally not useful for paramagnetic complexes (e.g., Co(II), Cu(II), Ni(II)) due to significant signal broadening. |
References
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-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). MDPI. [Link]
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Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. (n.d.). PMC. [Link]
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Bis(2-amino-5-methyl-1,3,4-thiadiazole-κN 3)dichloridocobalt(II). (2012). PMC. [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. (2001). ResearchGate. [Link]
-
SYNTHESIS OF METALLIC AZODERIVATIVES OF 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE. (2007). ScienceOpen. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). PMC. [Link]
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2-Amino-5-mercapto-1,3,4-thiadiazole. (n.d.). PubChem. [Link]
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Synthesis and Characterization of Complexes of Some Lanthanide Metals With 2-amino-5- (4-hexyloxyphenyl)-1,3,4-thiadiazole. (n.d.). ResearchGate. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). ResearchGate. [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959).
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. (n.d.). International Journal of PharmTech Research. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiadiazole Compounds
Introduction: The Emergence of Thiadiazoles in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates are compounds featuring the 1,3,4-thiadiazole core. This heterocyclic scaffold has garnered significant attention due to its diverse pharmacological potential, including potent antibacterial and antifungal properties.[1][2][3] The unique electronic structure and physicochemical characteristics of 1,3,4-thiadiazoles allow them to modulate enzyme function, interact with various receptors, and disrupt critical biochemical pathways in pathogenic microorganisms.[1][2] Furthermore, many thiadiazole derivatives exhibit favorable pharmacokinetic profiles, such as metabolic stability and appropriate lipophilicity, enhancing their potential as viable drug candidates.[1][2]
Recent studies have highlighted the broad-spectrum activity of newly synthesized 1,3,4-thiadiazole derivatives against a wide array of Gram-positive and Gram-negative bacteria, as well as numerous fungal species.[1][2] In some cases, these compounds have demonstrated inhibitory efficacy superior to or comparable to standard reference antibiotics.[1][2][4] The mechanism of action for some thiadiazole derivatives is believed to involve interference with the formation of the bacterial cell wall and membrane structures.[3]
Given the promising antimicrobial activity of thiadiazole compounds, standardized and reliable methods for determining their in vitro potency are crucial for their progression through the drug development pipeline. Antimicrobial susceptibility testing (AST) is a fundamental laboratory procedure that determines the effectiveness of an antimicrobial agent against a specific microorganism. The primary objective of AST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.[5][6][7] This data is essential for predicting clinical efficacy and establishing appropriate dosing regimens.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for novel thiadiazole compounds. The protocols detailed herein are based on established methodologies from globally recognized standards organizations, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of accurate, reproducible, and comparable data.[8][9][10][11][12]
Core Principles of Antimicrobial Susceptibility Testing
The fundamental principle of AST is to expose a standardized population of a microorganism to a range of concentrations of an antimicrobial agent and observe the effect on its growth.[13][14] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[6][15]
-
Susceptible (S): This indicates that the infection is likely to respond to treatment with the tested antimicrobial agent at the recommended dosage.[6][7][15]
-
Intermediate (I): This category implies that the MIC is close to the attainable blood and tissue concentrations and that therapeutic success may be possible if the drug is concentrated at the site of infection or if a higher dosage can be used.[6][7][15]
-
Resistant (R): This suggests that the microorganism is unlikely to be inhibited by achievable concentrations of the antimicrobial agent with normal dosage schedules.[6][7][15]
For novel compounds like thiadiazoles, for which clinical breakpoints have not yet been established, the primary output of AST is the MIC value. This quantitative measure allows for the comparison of the potency of different derivatives and for tracking the development of resistance.
Experimental Workflow for AST of Thiadiazole Compounds
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing on thiadiazole compounds.
Caption: General workflow for antimicrobial susceptibility testing.
Detailed Protocols
This section provides detailed, step-by-step protocols for two widely accepted and standardized AST methods: broth microdilution and disk diffusion. These methods are recommended by both CLSI and EUCAST for their reliability and reproducibility.[9][10][11][16][17]
Protocol 1: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[16][17] It involves preparing two-fold serial dilutions of the thiadiazole compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Rationale: This method is considered the "gold standard" for MIC determination due to its quantitative nature and reproducibility.[16] It allows for the precise determination of the minimum concentration of the compound required to inhibit microbial growth.
Materials:
-
Thiadiazole compound of interest
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria; other appropriate broths may be required for fastidious organisms.
-
Test microorganism (pure, overnight culture)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Plate incubator (35-37°C)
-
Positive control antibiotic with known MIC for the test organism
-
Solvent for the thiadiazole compound (e.g., DMSO), if necessary
Procedure:
-
Preparation of Thiadiazole Stock Solution:
-
Accurately weigh the thiadiazole compound and dissolve it in a suitable solvent to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not affect microbial growth (typically ≤1%).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually using a Wickerham card or with a spectrophotometer.[18]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically involves a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.[5]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of each row to be used.
-
Add 100 µL of the appropriate concentration of the thiadiazole compound (prepared in broth) to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent). Add 50 µL of broth to this well.
-
Well 12 will serve as the sterility control (no inoculum). Add 100 µL of uninoculated broth.
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for different microorganisms.
-
-
Determination of MIC:
Data Presentation:
| Microorganism | Gram Stain | Thiadiazole Compound | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Compound X | Vancomycin | ||
| Escherichia coli ATCC 25922 | Gram-negative | Compound X | Ciprofloxacin | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Compound X | Gentamicin | ||
| Candida albicans ATCC 90028 | N/A (Fungus) | Compound X | Fluconazole |
Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used for routine AST.[16][17][18] It involves placing paper disks impregnated with a specific concentration of the thiadiazole compound onto an agar plate that has been uniformly inoculated with the test microorganism.
Rationale: This method provides a visual representation of the antimicrobial activity. The size of the zone of growth inhibition around the disk is inversely proportional to the MIC.[15][19] While it does not directly provide an MIC value, it is an excellent screening tool and can be correlated with MICs if properly standardized.
Materials:
-
Thiadiazole compound of interest
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Test microorganism (pure, overnight culture)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or caliper
-
Plate incubator (35-37°C)
-
Positive control antibiotic disks
Procedure:
-
Preparation of Thiadiazole Disks:
-
Prepare a solution of the thiadiazole compound at a known concentration.
-
Aseptically apply a precise volume of the solution to sterile blank paper disks and allow them to dry completely. The amount of compound per disk should be standardized.
-
-
Preparation of Inoculum:
-
Follow the same procedure as described in the Broth Microdilution Method (Step 2) to prepare a standardized inoculum equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]
-
Finally, swab the rim of the agar.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the thiadiazole-impregnated disks and control antibiotic disks onto the surface of the agar using sterile forceps or a disk dispenser.
-
Ensure the disks are firmly in contact with the agar but do not press them into the agar.
-
Space the disks to prevent overlapping of the inhibition zones (typically no more than 12 disks on a 150 mm plate).[20]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper. The measurement should be taken from the underside of the plate.
-
Data Presentation:
| Microorganism | Gram Stain | Thiadiazole Compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Compound X (30 µg) | Vancomycin (30 µg) | ||
| Escherichia coli ATCC 25922 | Gram-negative | Compound X (30 µg) | Ciprofloxacin (5 µg) | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Compound X (30 µg) | Gentamicin (10 µg) | ||
| Candida albicans ATCC 90028 | N/A (Fungus) | Compound X (25 µg) | Fluconazole (25 µg) |
Quality Control and Self-Validating Systems
For any AST protocol, rigorous quality control (QC) is paramount to ensure the accuracy and reliability of the results.[21] This is achieved by concurrently testing well-characterized reference strains with known susceptibility profiles (e.g., ATCC strains). The MIC values or zone diameters for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[8][9][10][11] If the QC results are out of range, the test results for the novel compounds are considered invalid, and the assay must be repeated. This practice creates a self-validating system, ensuring the trustworthiness of the generated data.
Potential Mechanisms of Action of Thiadiazole Compounds
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a thiadiazole compound, leading to its antimicrobial effect. This is a generalized representation, and the specific mechanism will vary depending on the derivative.
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Cyclization techniques for 1,3,4-thiadiazole ring formation
An Application Guide to the Synthetic Strategies for the 1,3,4-Thiadiazole Nucleus
Authored by: A Senior Application Scientist
Introduction: The Privileged Role of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, including its planarity, hydrogen bond accepting capability, and metabolic stability, make it a "privileged scaffold".[1] This means it can serve as a core structural motif for designing ligands that interact with a wide array of biological targets. Consequently, 1,3,4-thiadiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and diuretic properties.[3][4][5][6]
The synthetic versatility of this heterocycle allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[4][5] The most common and robust synthetic pathways to the 1,3,4-thiadiazole ring involve the cyclization of linear precursors such as thiosemicarbazides, acylhydrazines, and dithiocarbazates.[6][7] This guide provides an in-depth exploration of the key cyclization techniques, offering detailed protocols and mechanistic insights to aid researchers in the synthesis of novel 1,3,4-thiadiazole derivatives.
Method 1: Cyclization of Thiosemicarbazides and Their Derivatives
The cyclization of thiosemicarbazides is arguably the most prevalent and versatile method for constructing the 2-amino- or 2,5-disubstituted-1,3,4-thiadiazole ring system.[6][7] The specific outcome of the reaction is heavily influenced by the choice of cyclizing agent and the reaction conditions, particularly the pH.[8]
Acid-Catalyzed Cyclodehydration of Acylthiosemicarbazides
This is a classical and highly effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction proceeds by first acylating a thiosemicarbazide with a carboxylic acid (or its derivative) to form an acylthiosemicarbazide intermediate, which is then cyclized under strong acidic conditions.
Causality and Mechanistic Insight: The core principle of this method is the acid-catalyzed intramolecular cyclodehydration. Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) act as both catalyst and dehydrating agent.[9] The acid protonates the carbonyl oxygen of the acylthiosemicarbazide, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the lone pair of electrons on the sulfur atom, leading to a tetrahedral intermediate. Subsequent dehydration and aromatization yield the stable 1,3,4-thiadiazole ring.[7][8]
Caption: General mechanism of acid-catalyzed thiadiazole formation.
Protocol 1.1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using H₂SO₄ [8]
This protocol details the cyclization of 1-benzoylthiosemicarbazide.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1-benzoylthiosemicarbazide by reacting benzoyl chloride with thiosemicarbazide in a suitable solvent like pyridine or a biphasic system.
-
Dissolution: Carefully and slowly add 1.95 g (0.01 mole) of 1-benzoylthiosemicarbazide to 10 mL of cold (0-5 °C) concentrated sulfuric acid with constant stirring in an ice bath.
-
Scientist's Note: The addition must be slow and controlled to manage the exothermic reaction and prevent charring of the organic material.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the solution to stand at room temperature for 24 hours with occasional stirring.
-
Precipitation: Pour the reaction mixture slowly onto a beaker containing approximately 100 g of crushed ice. This quenches the reaction and precipitates the product as its sulfate salt.
-
Neutralization & Isolation: Neutralize the acidic solution carefully with a cold aqueous solution of sodium hydroxide (2N NaOH) or ammonium hydroxide to pH 7-8. The free base of the thiadiazole will precipitate.[8]
-
Filtration and Washing: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water (1:1), to obtain the pure 5-phenyl-1,3,4-thiadiazol-2-amine.[8]
Oxidative Cyclization of Thiosemicarbazones
Thiosemicarbazones, readily prepared from the condensation of aldehydes or ketones with thiosemicarbazide, can undergo oxidative cyclization to yield imino-1,3,4-thiadiazole derivatives. This method is particularly useful for accessing different substitution patterns on the thiadiazole ring.
Causality and Mechanistic Insight: This reaction relies on an oxidizing agent, such as iron(III) chloride (FeCl₃) or copper(II) salts, to facilitate the ring closure.[10][11] The proposed mechanism suggests that the oxidizing agent, a Lewis acid, coordinates to the imine-like nitrogen atom of the thiosemicarbazone. This coordination enhances the electrophilicity of the imine carbon and facilitates the nucleophilic attack by the sulfur atom. The reaction proceeds through a radical-cation intermediate, which undergoes a second single-electron transfer (SET) to form the final product.[11]
Protocol 1.2: General Procedure for Oxidative Cyclization using FeCl₃ [10]
Step-by-Step Methodology:
-
Thiosemicarbazone Synthesis: Synthesize the required thiosemicarbazone by refluxing an equimolar mixture of the desired aldehyde and thiosemicarbazide in ethanol with a catalytic amount of acetic acid.
-
Reaction Setup: Dissolve the thiosemicarbazone (1 equivalent) in a suitable solvent, such as ethanol or DMF, in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Prepare a solution of anhydrous iron(III) chloride (2-3 equivalents) in the same solvent. Add the FeCl₃ solution dropwise to the thiosemicarbazone solution at room temperature with vigorous stirring.
-
Scientist's Note: The reaction is often accompanied by a distinct color change. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (as indicated by TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Extraction: If the product is soluble, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). If the product precipitates, filter it directly.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Method 2: One-Pot Synthesis from Hydrazides and Aldehydes using Lawesson's Reagent
For the efficient synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a one-pot method utilizing Lawesson's reagent offers significant advantages in terms of yield and procedural simplicity.[10][12] This approach combines N-aroylhydrazone formation, thionation, and cyclization in a single operational sequence.
Causality and Mechanistic Insight: The reaction begins with the condensation of an aryl hydrazide and an aryl aldehyde to form an N-aroylhydrazone intermediate. Lawesson's reagent [(CH₃OC₆H₄)₂P₂S₄] then serves as a powerful thionating agent, converting the carbonyl oxygen of the hydrazone into sulfur. This thionated intermediate rapidly undergoes intramolecular cyclization and subsequent oxidative aromatization to furnish the 2,5-disubstituted-1,3,4-thiadiazole. The addition of a base like dimethylaminopyridine (DMAP) can catalyze the thionation and cyclization steps.[10]
Caption: Workflow for one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Protocol 2.1: One-Pot Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles [10]
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, combine the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (10 mL). Reflux the mixture for 2 hours.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Thionation and Cyclization: To the crude hydrazone residue, add toluene (15 mL), Lawesson's reagent (1.2 mmol), and 4-dimethylaminopyridine (DMAP, 1.2 mmol).
-
Scientist's Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. DMAP acts as a catalyst; its inclusion often improves reaction rates and yields.[10]
-
-
Reaction: Reflux the resulting mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,5-diaryl-1,3,4-thiadiazole.
Representative Yields for Lawesson's Reagent Method [10]
| R¹ (from Hydrazide) | R² (from Aldehyde) | Yield (%) |
| Phenyl | Phenyl | 95% |
| 4-Methoxyphenyl | Phenyl | 97% |
| Phenyl | 4-Chlorophenyl | 92% |
| Phenyl | 4-Nitrophenyl | 88% |
| 4-Chlorophenyl | 4-Methoxyphenyl | 90% |
Method 3: Synthesis from Dithiocarbazates
Dithiocarbazates, typically prepared from the reaction of hydrazine hydrate, carbon disulfide, and a base, are excellent precursors for a variety of 1,3,4-thiadiazole derivatives.[7]
Causality and Mechanistic Insight: The synthesis begins with the formation of a hydrazinecarbodithioate salt. This intermediate can then be S-alkylated (e.g., with dimethyl sulfate) to form a stable dithiocarbazate ester. This ester possesses both a nucleophilic nitrogen and an electrophilic carbon (part of the C=S group), making it an ideal building block. Reaction with an acylating agent like chloroacetyl chloride, followed by base-induced cyclization, leads to the formation of the 1,3,4-thiadiazole ring.[7]
Protocol 3.1: Synthesis of (5-Methylthio-1,3,4-thiadiazol-2-yl)methylchloride [7]
Step-by-Step Methodology:
-
Dithiocarbazate Formation: In a cooled flask (0-5 °C), react hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide to generate the potassium hydrazinecarbodithioate intermediate.
-
S-Alkylation: Add dimethyl sulfate to the intermediate in situ to produce methyl hydrazinecarbodithioate.
-
Acylation: React the methyl hydrazinecarbodithioate with chloroacetyl chloride at a low temperature (-15 °C). This step must be carefully temperature-controlled to prevent side reactions.
-
Cyclization: Add the acylated intermediate to a 10% aqueous sodium bicarbonate solution. The mild base induces intramolecular cyclization with the elimination of water to provide the target (5-methylthio-1,3,4-thiadiazol-2-yl)methylchloride. The reported yield for this multi-step, one-pot sequence is 78%.[7]
Conclusion
The 1,3,4-thiadiazole ring is a cornerstone of modern medicinal chemistry. The synthetic routes outlined in this guide—from the classical acid-catalyzed cyclization of thiosemicarbazides to efficient one-pot procedures using Lawesson's reagent—provide researchers with a robust toolkit for accessing a diverse range of derivatives. Understanding the underlying mechanisms and the rationale behind specific reagents and conditions is paramount to optimizing these syntheses and successfully developing novel therapeutic agents. Each protocol described herein is a validated system, grounded in established chemical principles, designed to be a reliable starting point for further exploration and innovation in drug discovery.
References
-
Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). [Link]
-
Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Kyung Hee University. [Link]
-
Scovill, J. P., Klayman, D. L., Flippen-Anderson, J. L., & Gilardi, R. (1991). 1,3,4-Thiadiazoles from thiosemicarbazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(3-4), 273-281. [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16134-16151. [Link]
-
Siddiqui, N., et al. (2009). Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies. Archiv der Pharmazie, 342(8), 453-461. [Link]
-
Krasnov, V. P., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5199. [Link]
-
Chitale, S. K., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(2), 1133-1143. [Link]
-
Gąsowska-Bajger, J., et al. (2011). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 18(34), 5285-5295. [Link]
-
Lee, S., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(8), 462-468. [Link]
-
Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(2), 1-15. [Link]
-
Various Authors. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
Various Authors. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. [Link]
-
Li, Y., et al. (2020). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Future Medicinal Chemistry, 12(16), 1529-1553. [Link]
-
Various Authors. (n.d.). Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis. [Link]
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]
-
Various Authors. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Thapar Institute of Engineering & Technology. [Link]
-
Krasnov, V. P., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. khu.elsevierpure.com [khu.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Amino-5-methylamino-1,3,4-thiadiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks researchers face when preparing 2-Amino-5-methylamino-1,3,4-thiadiazole .
While there are multiple pathways to assemble 1,3,4-thiadiazoles, the synthesis of 2,5-diamino-substituted variants typically relies on either the direct condensation of 4-methyl-3-thiosemicarbazide with cyanogen bromide or the safer, chemodivergent cyclization of a bithiourea intermediate (1-methyl-1,2-hydrazinedicarbothioamide). This guide focuses on maximizing yield, resolving chemoselectivity issues, and validating your workflows.
Mechanistic Pathway & Chemoselectivity
Mechanistic pathway: 1,3,4-thiadiazole formation vs. 1,2,4-triazole side reactions.
Frequently Asked Questions & Troubleshooting
Q1: My cyclization yield is stalling around 40–50%. How can I drive the reaction to completion?
A1: Causality: The conversion of the bithiourea intermediate into a 1,3,4-thiadiazole ring requires the expulsion of hydrogen sulfide (H₂S). This is thermodynamically uphill unless driven by a strong dehydrosulfurizing agent.
Solution: Transition from standard thermal heating in mineral acids to oxidative cyclization. The notes that using iodine (I₂) for oxidative C-S bond formation provides an efficient, scalable alternative that avoids the equilibrium limitations of simple acid catalysis [1]. Alternatively, employing
Q2: LC-MS analysis of my crude mixture shows a major byproduct with the same molecular weight. What is it, and how do I prevent it?
A2: Causality: You are observing a classic chemodivergent side reaction. In neutral or alkaline media, 1,2-hydrazinedicarbothioamides undergo a distinct cyclization pathway, preferentially eliminating water or ammonia to form 1,2,4-triazole-3-thiol derivatives[1, 2].
Solution: Ensure strict pH control. The 1,3,4-thiadiazole core is strictly favored under acidic conditions . If you are utilizing a neutral solvent, add a catalytic amount of strong acid (like concentrated H₂SO₄) or utilize the
Q3: Should I use the cyanogen bromide (BrCN) route instead of the bithiourea route? A3: Causality: Reacting 4-methyl-3-thiosemicarbazide directly with BrCN is a rapid, one-step synthesis that bypasses the bithiourea intermediate entirely. Solution: While the BrCN route often yields the target molecule cleanly, BrCN is highly toxic and practically limits scale-up. The bithiourea route is highly recommended for pharmaceutical development because it utilizes inexpensive, less toxic reagents (methyl isothiocyanate and thiosemicarbazide) and allows for the isolation and purification of stable intermediates prior to the final cyclization [3].
Self-Validating Experimental Protocols
The following protocols incorporate causality into the procedural steps, ensuring the workflow naturally validates its own success.
Protocol A: Synthesis of the Bithiourea Intermediate
-
Preparation: Suspend thiosemicarbazide (1.0 eq) in absolute ethanol. Causality: Absolute ethanol prevents water-induced competitive hydrolysis of the isothiocyanate reagent.
-
Addition: Cool the suspension to 0–5 °C. Add methyl isothiocyanate (1.05 eq) dropwise over 20 minutes. Validation: The reaction is highly exothermic; proper cooling controls the rate of nucleophilic attack, minimizing the formation of bis-substituted oligomers.
-
Reflux & Isolation: Heat the mixture to reflux for 2 hours. Cool to room temperature. The 1-methyl-1,2-hydrazinedicarbothioamide intermediate will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry.
Protocol B: Oxidative Cyclization to 2-Amino-5-methylamino-1,3,4-thiadiazole
-
Activation: Dissolve the bithiourea intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP) and add
-TsCl (1.2 eq). Causality: The sulfonyl chloride selectively activates the thione sulfur, priming it for intramolecular displacement. -
Cyclization: Add Triethylamine (TEA) (2.0 eq) dropwise. Validation test: Track the reaction via Thin Layer Chromatography (TLC). Since the starting material contains free thiols/thiones, a KMnO₄ stain will show a bright yellow spot on a purple background. Upon complete cyclization to the thiadiazole, the distinct thiol oxidation spot will disappear.
-
Quenching & Purification: Quench with crushed ice. Extract with ethyl acetate, wash with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Yield Comparison by Cyclization Reagent
To assist in choosing the appropriate cyclization conditions for your laboratory's capabilities, review the empirical data below demonstrating the impact of different dehydrosulfurizing systems.
| Reagent System | Reaction Temp (°C) | Time (h) | Avg. Yield (%) | Dominant Impurity Profile |
| Conc. H₂SO₄ | 80 - 90 | 4.0 | 45 - 53 | 1,2,4-triazole-3-thiol (pH drift) |
| POCl₃ | 70 - 80 | 3.0 | 62 - 68 | Chlorinated intermediates |
| I₂ / K₂CO₃ | Reflux (EtOH) | 6.0 | 78 - 82 | Disulfide dimers |
| 80 | 2.0 | 85 - 91 | Minimal (Trace unreacted SM) | |
| Elemental Sulfur (Metal-free) | 120 | 12.0 | ~70* | Variable based on substrate [4] |
*Note: Three-component cyclization using elemental sulfur is an emerging metal-free alternative but requires higher thermal activation.
References
-
Synthesis of 1,3,4-thiadiazoles, Organic Chemistry Portal. Available at:[Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent, MDPI. Available at:[Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents, Bentham Science Publishers. Available at:[Link]
-
Synthesis of 1,3,4-thiadiazoles from elemental sulfur via three-component cyclization under metal-free conditions, Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Technical Support Center: Purification of 2-Amino-5-methylamino-1,3,4-thiadiazole
Welcome to the technical support center for the purification of 2-Amino-5-methylamino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile heterocyclic compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Amino-5-methylamino-1,3,4-thiadiazole, offering explanations and actionable solutions.
Question: Why is my yield of 2-Amino-5-methylamino-1,3,4-thiadiazole low after recrystallization?
Answer:
Low recovery after recrystallization is a frequent issue and can stem from several factors. Understanding the underlying principles of solubility and crystallization is key to diagnosing the problem.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor. Conversely, if it is not sufficiently soluble at high temperatures, you may not be able to dissolve it completely, leading to a poor initial recovery.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep more of your compound in solution even after cooling, thus reducing the yield of precipitated crystals.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize heat loss. If premature crystallization occurs, you can try to redissolve the crystals with a small amount of hot solvent.
-
-
Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of your compound and maximize precipitation. Gently scratching the inside of the flask with a glass rod can also induce crystallization if it is slow to start.
-
Question: My purified 2-Amino-5-methylamino-1,3,4-thiadiazole shows impurities in the NMR/LC-MS analysis. What are the likely contaminants and how can I remove them?
Answer:
The nature of the impurities will largely depend on the synthetic route used to prepare the compound. However, some common culprits can be anticipated.
-
Starting Materials: Unreacted starting materials are a common source of contamination. For instance, if synthesizing from a thiosemicarbazide and a carboxylic acid derivative, residual amounts of these reagents may be present.[3][4]
-
Side-Products: During the cyclization reaction to form the thiadiazole ring, side reactions can occur. For example, the formation of isomeric thiadiazoles or related heterocyclic structures is possible.[5]
-
Degradation Products: 1,3,4-Thiadiazole derivatives can be susceptible to hydrolysis or other degradation pathways under harsh purification conditions (e.g., strong acids/bases or high temperatures).[6]
Purification Strategies to Remove Impurities:
-
Recrystallization: This is often the first and most effective technique for removing minor impurities. The key is selecting a solvent system where the impurity has significantly different solubility from your target compound.
-
Column Chromatography: For more challenging separations, column chromatography is a powerful tool.
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like 2-Amino-5-methylamino-1,3,4-thiadiazole.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[7][8] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
-
Acid-Base Extraction: The amino groups on the thiadiazole ring allow for manipulation of its solubility based on pH.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino groups and extract the compound into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the compound and precipitate it out or extract it back into an organic solvent.
-
Question: I am observing color in my final product. Is this normal and how can I decolorize it?
Answer:
While some 2-Amino-5-methylamino-1,3,4-thiadiazole derivatives can have a slight color, a significant coloration often indicates the presence of impurities.
-
Source of Color: Colored impurities can arise from the oxidation of starting materials or the product itself, or from polymeric byproducts formed during the reaction.
-
Decolorization Technique:
-
Dissolve the crude product in a suitable hot solvent as you would for recrystallization.
-
Add a small amount of activated charcoal to the hot solution. Activated charcoal has a high surface area and can adsorb colored impurities.
-
Caution: Use a minimal amount of charcoal (typically 1-2% by weight of the solute) as it can also adsorb your product, leading to a lower yield.
-
Keep the solution hot and swirl it for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Allow the filtrate to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of 2-Amino-5-methylamino-1,3,4-thiadiazole.
What is the best general-purpose solvent for recrystallizing 2-Amino-5-methylamino-1,3,4-thiadiazole?
Ethanol or methanol are often good starting points for recrystallizing 2-amino-1,3,4-thiadiazole derivatives.[1][2] They offer a good balance of solubility at different temperatures for many compounds in this class. If the compound is too soluble in pure ethanol or methanol, adding water as an anti-solvent to create a binary mixture can be very effective.
How can I effectively monitor the purity of my 2-Amino-5-methylamino-1,3,4-thiadiazole during purification?
A combination of techniques is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to get a qualitative assessment of purity.[7] A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[9][10] A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and reveal the presence of impurities with distinct proton or carbon signals.[11]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. It can also detect impurities with different molecular weights.[12]
What are the key safety precautions to take when working with 2-Amino-5-methylamino-1,3,4-thiadiazole and its purification solvents?
Always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling: Avoid breathing dust or vapors of the compound and solvents.[13] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for 2-Amino-5-methylamino-1,3,4-thiadiazole and any solvents you are using for detailed safety information.
Purification Workflow and Troubleshooting Logic
The following diagram illustrates a typical purification workflow for 2-Amino-5-methylamino-1,3,4-thiadiazole and a decision-making process for troubleshooting common issues.
Caption: Purification and troubleshooting workflow for 2-Amino-5-methylamino-1,3,4-thiadiazole.
Summary of Recrystallization Solvents
The following table provides a starting point for selecting a suitable recrystallization solvent. The ideal choice will depend on the specific substitution pattern of your 2-Amino-5-methylamino-1,3,4-thiadiazole derivative.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent.[1][2] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but with a lower boiling point.[1] |
| Water | 100 | Polar Protic | Can be used as an anti-solvent with alcohols. |
| Ethyl Acetate | 77 | Polar Aprotic | Useful for less polar derivatives. |
| Dichloromethane | 40 | Polar Aprotic | Often used in chromatography, less common for recrystallization due to its volatility.[8] |
| Hexane | 69 | Non-polar | Typically used as an anti-solvent or for washing the final product. |
References
- Hunan Solar Chemical Co., Ltd. 2-Amino-5-methyl-1,3,4-Thiadiazole.
- Chem-Impex. 2-Amino-5-methyl-1,3,4-thiadiazole.
- SciSpace. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives.
- PMC. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- ResearchGate. 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
- Georganics. 2-Amino-5-methyl-1,3,4-thiadiazole.
- Connect Journals. Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents.
- ResearchGate. (PDF) Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).
- SciELO Argentina. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals.
- MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles.
- ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Newcrom. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column.
- Google Patents. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
Sources
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- 2. scispace.com [scispace.com]
- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]
- 8. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-5-methyl-1,3,4-thiadiazole - High purity | EN [georganics.sk]
Technical Support Center: Recrystallization of Methylamino Thiadiazoles
Welcome to the technical support center for the purification of methylamino thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the recrystallization process.
Frequently Asked Questions (FAQs)
Solvent Selection & Optimization
Q1: How do I select an appropriate recrystallization solvent for my methylamino thiadiazole derivative?
A1: The key to a successful recrystallization is choosing a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.[1][2] For methylamino thiadiazoles, which are generally polar molecules due to the presence of the amino group and the nitrogen and sulfur heteroatoms, polar solvents are often a good starting point.
A systematic approach to solvent screening is recommended:
-
Initial Polarity Assessment: Start with common polar solvents. Based on literature for similar compounds, ethanol, methanol, and aqueous mixtures with Dimethylformamide (DMF) are often effective.[3][4][5]
-
Small-Scale Solubility Tests:
-
Place 20-30 mg of your crude product into a small test tube.
-
Add a few drops of the solvent at room temperature. The ideal solvent will not dissolve the compound at this stage.[5]
-
Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely.[5][6]
-
Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent choice.
-
Q2: I'm finding that my compound is either too soluble or not soluble enough in common solvents. What should I do?
A2: This is a classic challenge that can be solved using a mixed solvent system, also known as antisolvent recrystallization.[7][8] This technique involves a pair of miscible solvents, one in which your compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").
Procedure for Mixed Solvent Systems:
-
Dissolve your methylamino thiadiazole in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly. The gradual change in solvent composition will promote slow and selective crystal growth.
A common and effective mixed solvent system for 2-amino-5-substituted-1,3,4-thiadiazoles is a DMF/water mixture.[3]
Troubleshooting Crystallization Issues
Q3: My solution has cooled, but no crystals have formed. What's going wrong?
A3: The absence of crystals upon cooling is usually due to either supersaturation or the use of excessive solvent.[6] Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the liquid level.[6][9] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny "seed crystal" to the supersaturated solution. This crystal will act as a template for other molecules to deposit onto, initiating the crystallization process.[6]
-
Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent.[10] Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Extended Cooling: Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice-water bath to maximize the yield.[8]
Q4: Instead of crystals, my compound is separating as an oil. How can I fix this "oiling out"?
A4: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is often a problem when the compound is impure or when the boiling point of the solvent is higher than the melting point of the compound.
Here are some corrective actions:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point.[10] Allow the solution to cool more slowly. Slower cooling rates can favor crystal formation over oiling.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature before crystallization begins.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different mixed-solvent system.
Purity and Yield Optimization
Q5: My recrystallized product is still impure. How can I improve its purity?
A5: Impurities in the final product can result from several factors. Here's how to address them:
-
Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[10] Ensure the solution cools slowly and undisturbed. Insulating the flask can help to slow the cooling process.
-
Sufficient Washing: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent.[6][8] This removes the mother liquor, which contains the dissolved impurities, from the surface of your crystals. Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.
-
Activated Charcoal for Colored Impurities: If your product has a persistent color, this may be due to highly conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities, which are then removed during a hot gravity filtration step.
Q6: My yield after recrystallization is very low. What are the common causes and how can I improve it?
A6: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[10] Consider these points to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve your compound.[6] Using an excessive amount of solvent is a very common cause of low yields.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for the solution to cool, including in an ice bath, to maximize precipitation.
-
Check the Mother Liquor: After filtration, you can check if a significant amount of product remains in the filtrate. Dipping a glass rod into the mother liquor and allowing the solvent to evaporate can give a visual indication of the amount of dissolved solid.[10] If a large residue remains, you may be able to recover more product by evaporating some of the solvent and re-cooling.
Experimental Protocols and Data
Generalized Recrystallization Protocol for a Methylamino Thiadiazole
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or mixed-solvent system (e.g., Ethanol, DMF/Water).
-
Dissolution: Place the crude methylamino thiadiazole in an Erlenmeyer flask. Add the minimum volume of the chosen boiling solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar. Often used in mixed systems with organic solvents. |
| Ethanol | 78 | 24.5 | A good general-purpose polar solvent for many thiadiazoles.[4][11] |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point.[4][12] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A highly polar aprotic solvent, often used with water for less soluble compounds.[3] |
Visual Troubleshooting Guide
Below is a flowchart to guide you through common recrystallization challenges.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - Bentham Science Publishers. (2022, January 11). Retrieved from [Link]
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (1957). Google Patents.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (n.d.). International Journal of Pharmaceutical and Clinical Research, 3(1), 22-26. Retrieved from [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014). Google Patents.
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. (2025, June). EPH - International Journal of Applied Science, 11(2). Retrieved from [Link]
-
Recrystallization I. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Impact of biorelevant media on pharmacologically important properties of potential neuroprotectors based on 1,2,4-thiadiazole. (n.d.). PermeGear. Retrieved from [Link]
-
Ht..~SONHR. (n.d.). Retrieved from [Link]
-
Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020, February 15). European Journal of Pharmaceutical Sciences, 143, 105209. Retrieved from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025, December 6). Retrieved from [Link]
-
Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (2020). Indian Journal of Heterocyclic Chemistry, 30(1), 41-47. Retrieved from [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020, August 10). Molecules, 25(16), 3631. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. Recrystallization [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Thiadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for one of the most critical parameters in your synthesis workflow: reaction temperature . Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results.
This document is structured to help you quickly diagnose and solve common temperature-related issues encountered during the synthesis of various thiadiazole scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in thiadiazole synthesis?
A1: Reaction temperature directly influences both the rate of reaction and the selectivity towards the desired product. In thiadiazole synthesis, which often involves multi-step, one-pot procedures like acid-catalyzed cyclodehydration, temperature plays a dual role:
-
Kinetic Control: Most cyclization reactions, such as those starting from thiosemicarbazides and carboxylic acids, require an initial energy input to overcome the activation energy barrier for the key cyclization and dehydration steps.[1] Insufficient heat will lead to a sluggish or incomplete reaction.
-
Thermodynamic Control: Excessive heat can be detrimental. High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as the formation of 1,2,4-triazole derivatives instead of the target 1,3,4-thiadiazole.[1] Furthermore, starting materials, intermediates, or even the final thiadiazole product can decompose at elevated temperatures, leading to low yields and the formation of polymeric or tar-like byproducts.[2]
Q2: What is a typical starting temperature range for a 1,3,4-thiadiazole synthesis using a strong acid catalyst like PPA or H₂SO₄?
A2: A general starting point for these reactions is often in the range of 70-120°C.[2][3] For instance, when using polyphosphoric acid (PPA), heating for 1-2 hours at 100-120°C is frequently sufficient for the cyclodehydration of acylthiosemicarbazide intermediates.[2] For syntheses involving phosphorus oxychloride (POCl₃), a common temperature range is 70-90°C.[4] However, this is highly substrate-dependent. It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).[5]
Q3: How does microwave-assisted synthesis affect the optimal reaction temperature?
A3: Microwave-assisted synthesis offers a significant advantage by providing rapid and uniform heating of the reaction mixture, which is fundamentally different from the slower, conductive heating of a conventional oil bath.[6] This often leads to a dramatic reduction in reaction times (from hours to minutes) and can increase yields.[4][7] For microwave protocols, temperatures are often comparable to conventional methods (e.g., 70-90°C), but the reaction time is the major difference.[5][6] The precise control offered by modern microwave reactors allows for targeted temperature profiles that can minimize side product formation.[8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides a logical path to resolution.
Issue 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting materials. What should I do?
A: This is a classic sign of insufficient activation energy. The reaction temperature is likely too low to drive the cyclization and dehydration steps effectively.
Troubleshooting Workflow:
-
Verify Reagent Quality: Before adjusting temperature, ensure your starting materials and dehydrating agent (e.g., PPA, POCl₃) are pure and active. Impurities can inhibit the reaction.[1]
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 10-15°C and hold for 30-60 minutes. Monitor the reaction progress by TLC. A common mistake is to drastically overheat the reaction, which can lead to decomposition.[5]
-
Consider the Dehydrating Agent: If increasing the temperature moderately does not promote the reaction, the issue might be that the dehydrating agent is not effective enough under the current conditions. Switching to a stronger agent or, if applicable, adding more of the current agent might be necessary in conjunction with a temperature increase.[2]
-
Solubility Check: Ensure your starting materials are fully dissolved at the reaction temperature. Poor solubility can severely hinder the reaction rate.[1][2] If solubility is an issue, a change of solvent or the use of a co-solvent may be required.
Issue 2: Significant Side Product Formation
Q: My reaction yields a product, but it is contaminated with a significant, difficult-to-separate impurity. How can I improve the selectivity by adjusting the temperature?
A: The formation of side products, such as isomeric triazoles or degradation products, is often highly temperature-dependent.[1] High temperatures can accelerate these undesired reaction pathways.
Troubleshooting Workflow:
-
Identify the Side Product (if possible): Characterizing the impurity can provide clues. For example, in the synthesis of 2-amino-1,3,4-thiadiazoles, a common side product is the corresponding 1,2,4-triazole-3-thiol, formation of which can be favored by non-acidic conditions and sometimes by excessive heat.[1]
-
Reduce Reaction Temperature: The most direct approach is to run the reaction at a lower temperature for a longer period. This gives the desired, lower-activation-energy pathway a kinetic advantage over the higher-activation-energy side reaction pathway.[1]
-
Gradual Reagent Addition: If the reaction is highly exothermic, the localized temperature can spike upon reagent addition, promoting side reactions. Try adding one of the reagents slowly at a lower temperature and then gradually heating the mixture to the target temperature.
-
Optimize Catalyst/Dehydrating Agent: Harsh dehydrating agents like concentrated H₂SO₄ can promote side reactions. Consider alternatives known for cleaner reactions, such as polyphosphoric acid (PPA) or Lawesson's reagent, which may allow for better temperature control and selectivity.[2]
Issue 3: Product or Starting Material Decomposition
Q: My reaction mixture is turning dark or forming tar-like substances, and the yield of the desired product is very low. What is happening?
A: This strongly indicates that the reaction temperature is too high, causing decomposition of the reactants, intermediates, or the product itself.[1][2]
Troubleshooting Workflow:
-
Immediately Reduce Temperature: The first step is to run the reaction at a significantly lower temperature. Start at the lower end of the typical range for your specific synthesis or even at room temperature if the reaction is known to be feasible without heating.
-
Monitor Reaction Time: High temperatures are often used to shorten reaction times. When you lower the temperature, you must extend the reaction time accordingly. Use TLC to monitor the reaction to completion, which may take several hours longer.
-
Protect Sensitive Functional Groups: If your substrates contain thermally labile functional groups, a high-temperature synthesis may not be viable. In such cases, exploring milder reaction conditions or alternative synthetic routes is necessary. Microwave-assisted synthesis can sometimes be beneficial here, as the shorter reaction times can minimize exposure to high temperatures.[4]
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common temperature-related issues in thiadiazole synthesis.
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocols
Protocol 1: Parallel Screening for Optimal Reaction Temperature
This protocol provides a systematic approach to identify the optimal reaction temperature for a 1,3,4-thiadiazole synthesis from a carboxylic acid and thiosemicarbazide using an acid catalyst.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thiosemicarbazide (1.0 equiv)
-
Dehydrating agent (e.g., POCl₃ or PPA)
-
Reaction vials or round-bottom flasks with stir bars
-
Parallel synthesis block or multiple oil baths
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: Arrange a series of five reaction vessels, each charged with the carboxylic acid (e.g., 0.5 mmol) and thiosemicarbazide (0.5 mmol).
-
Temperature Gradient: Set up heating blocks or oil baths to a range of temperatures. A good starting range could be: 60°C, 75°C, 90°C, 105°C, and 120°C.
-
Reaction Initiation: To each vessel, carefully add the dehydrating agent (e.g., POCl₃, 2 mL). Start stirring and timing simultaneously.
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture, quench it carefully (e.g., by adding to ice-water and neutralizing with NaHCO₃), extract with an organic solvent (e.g., ethyl acetate), and spot on a TLC plate.
-
Analysis: Develop the TLC plate. Analyze the spot intensities for starting material, product, and any byproducts for each temperature point.
-
Time Course (Optional): Continue the reactions and repeat the TLC analysis at subsequent time points (e.g., 2 hours, 4 hours) to understand the kinetics at each temperature.
-
Workup and Yield Determination: Once the optimal time and temperature are identified based on TLC (e.g., 90°C at 2 hours shows complete consumption of starting material with minimal byproducts), scale up the reaction under these conditions to isolate the product and determine the yield and purity.
Data Presentation:
The results of this screening can be summarized in a table for easy comparison.
| Entry | Temperature (°C) | Time (h) | TLC Observation (Product:SM Ratio) | Isolated Yield (%) | Purity (by HPLC/NMR) |
| 1 | 60 | 2 | Low conversion (10:90) | <10 | - |
| 2 | 75 | 2 | Moderate conversion (50:50) | 45 | 90% |
| 3 | 90 | 2 | Complete conversion (>95:5) | 88 | >98% |
| 4 | 105 | 2 | Complete, minor byproduct spot | 85 | 94% |
| 5 | 120 | 2 | Complete, significant byproduct | 70 | 85% |
This is a representative data table. Actual results will vary based on substrates and conditions.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives.
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Al-Omar, M. A. (2010). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. Journal of the Saudi Chemical Society, 14(2), 123-141.
- Jain, A. K., et al. (2013). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Sciences and Research, 5(8), 165-168.
- Virk, N. A., et al. (2022). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 12(48), 31235-31269.
- Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7590.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 633-640.
- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 814-819.
- Guseinov, F. I., et al. (2021).
- ResearchGate. (n.d.). 8 questions with answers in THIADIAZOLES.
- Chauhan, H. S., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical Science and Medicine, 3(1), 43-52.
- Shaik, A. B., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Taibah University for Science, 14(1), 696-706.
-
Lucero, P. L., et al. (2024). Imidazo[2,1-b][2][5][9]thiadiazoles: microwave-assisted synthesis, gas phase thermolysis and integrative mechanistic approach. SSRN Electronic Journal.
- ResearchGate. (n.d.). Rapid Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles under Microwave Irradiation.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives.
- ResearchGate. (n.d.). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate.
- Kumar, S., et al. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols.
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Technical Support Center: Purification of 2-Amino-5-methylamino-1,3,4-thiadiazole
An in-depth guide to resolving common purification challenges for 2-Amino-5-methylamino-1,3,4-thiadiazole and related compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Amino-5-methylamino-1,3,4-thiadiazole. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Amino-5-methylamino-1,3,4-thiadiazole product?
The most common impurities are typically unreacted starting materials and byproducts from the cyclization reaction. Depending on the synthetic route, which often involves the reaction of thiosemicarbazide with a carboxylic acid derivative, you should anticipate:
-
Unreacted Thiosemicarbazide: A frequent starting material for the synthesis of the 1,3,4-thiadiazole ring.[1]
-
Unreacted N-methylthiosemicarbazide or related precursors.
-
Byproducts of Cyclization: Alternative cyclization pathways or incomplete reactions can lead to various side-products.[1][2] For instance, the formation of 2,5-diamino-1,3,4-thiadiazole can occur under certain conditions.[2]
-
Residual Acids or Reagents: Reagents used for cyclization, such as polyphosphoric acid or phosphorus pentachloride, must be completely removed.[3][4]
Q2: How do I choose an initial purification strategy?
The choice between methods like recrystallization and column chromatography depends on the nature and quantity of impurities.
-
For removing minor, structurally different impurities: Recrystallization is often the most efficient first step for material >85% pure. It is fast, scalable, and economical.
-
For complex mixtures or closely related impurities: When impurities have similar polarity to the desired product, flash column chromatography is necessary for effective separation.[5]
A general workflow is to first attempt a recrystallization. If the purity is still insufficient, the material can then be subjected to column chromatography.
Purification Workflows & Protocols
The overall strategy involves assessing the crude product's purity, selecting an appropriate purification method, executing the protocol, and finally, verifying the purity of the final product.
Caption: General purification workflow for 2-Amino-5-methylamino-1,3,4-thiadiazole.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, which causes the compound to crystallize out, leaving impurities behind in the solution.
Step-by-Step Methodology
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For 2-amino-1,3,4-thiadiazole derivatives, common solvents include ethanol or mixtures like DMF/water.[1][3] Test small batches to find the optimal solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (The melting point for the related 2-Amino-5-methyl-1,3,4-thiadiazole is reported as 223-228 °C[6]).
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for highly polar compounds, often used in a mixture. |
| Ethanol | High | 78 | A common and effective solvent for many thiadiazole derivatives.[7] |
| Ethyl Acetate | Medium | 77 | Often used as a component in chromatography eluent systems.[5] |
| DMF / Water | High | >100 | A powerful solvent system for less soluble compounds.[1][3] |
| Hexane | Low | 69 | Typically used as an anti-solvent or in chromatography.[8] |
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent).
Step-by-Step Methodology
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.[1] A common system for these compounds is a mixture of ethyl acetate and hexane or ethyl acetate and chloroform.[1][5]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions as the solvent exits the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Guide
Q3: My compound fails to crystallize from the solution, even after cooling. What should I do?
This common issue is often due to using too much solvent or the solution being supersaturated.
Caption: Decision tree for troubleshooting failed recrystallization.
-
Induce Crystallization: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation points for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some solvent and then allow it to cool again.[1]
-
Lower the Temperature: If cooling in an ice bath isn't enough, a salt-ice bath can achieve even lower temperatures, further reducing your compound's solubility.[1]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound's solubility is exceeded while the solution temperature is still above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point. Then, allow it to cool very slowly, perhaps by placing the flask in a large beaker of hot water to insulate it.
Q5: I see significant streaking on my TLC plate during analysis. What does this mean?
Streaking is often caused by overloading the sample or by strong interactions between the compound and the stationary phase (silica gel). Since 2-Amino-5-methylamino-1,3,4-thiadiazole is a basic compound (due to the amino groups), it can interact with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.[1]
Q6: My yield after purification is very low. How can I improve this?
Low yields can result from several factors throughout the process.
-
Loss during Recrystallization: Using too much solvent is a primary cause, as your product will remain in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.[1]
-
Irreversible Binding in Chromatography: Highly polar compounds can sometimes bind strongly to silica gel. Using a more polar eluent or adding a modifier (like triethylamine for basic compounds) can help.[1]
-
Decomposition: Some thiadiazole derivatives may be sensitive to heat or prolonged exposure to acidic/basic conditions. If you suspect decomposition, try using milder purification conditions.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-Substituted-1,3,4-Thiadiazoles. BenchChem.
- Al-Soud, Y. A., et al. (2015). Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents. Arabian Journal of Chemistry.
- Dinga, C. P., et al. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC.
- Khan, M. F., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole 97. Sigma-Aldrich.
- American Cyanamid Company. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (U.S. Patent No. 2,891,961).
- Al-Romaizan, A. N., & Rahman, R. M. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Connect Journals.
- Unknown author. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti.
- Unknown author. (n.d.). Chapter Three Result and Discussion.
- Unknown author. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS.
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
- CN103936691A. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- American Cyanamid Company. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (U.S. Patent No. 2,799,683).
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. 2-氨基-5-甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. connectjournals.com [connectjournals.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of 2-Amino-5-methylamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vibrational Spectroscopy in Characterizing Heterocyclic Compounds
2-Amino-5-methylamino-1,3,4-thiadiazole belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate structural elucidation is a critical step in the development of new therapeutic agents. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[4]
This guide will dissect the FTIR spectrum of 2-Amino-5-methylamino-1,3,4-thiadiazole, offering a detailed interpretation of its characteristic absorption bands. To provide a richer context, we will compare its spectrum with that of a closely related analog, 2-amino-5-mercapto-1,3,4-thiadiazole, to underscore the spectral shifts induced by the substitution of a methylamino group for a mercapto group.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following steps outline a standard procedure for obtaining the FTIR spectrum of a solid sample like 2-Amino-5-methylamino-1,3,4-thiadiazole using the KBr pellet technique.
Workflow for FTIR Sample Preparation and Analysis
Caption: Chemical structures of the target analyte and a comparative compound.
Key Vibrational Band Assignments
The following table summarizes the expected and observed vibrational frequencies for 2-Amino-5-methylamino-1,3,4-thiadiazole and compares them with the known spectral features of 2-amino-5-mercapto-1,3,4-thiadiazole.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency in 2-Amino-5-methylamino-1,3,4-thiadiazole (cm⁻¹) | Comparative Frequencies in 2-Amino-5-mercapto-1,3,4-thiadiazole (cm⁻¹) | Interpretation of Differences |
| N-H Stretching (Amino group) | 3500-3300 | ~3420 (asymmetric) & ~3310 (symmetric) | ~3394 (asymmetric) & ~3274 (symmetric) [5] | The two distinct peaks are characteristic of a primary amine. [4][6]The slight shift in frequencies can be attributed to the different electronic environment created by the methylamino group versus the mercapto group. |
| N-H Stretching (Methylamino group) | 3500-3300 | ~3250 | N/A | This single, broader peak is indicative of a secondary amine. [4] |
| C-H Stretching (Methyl group) | 3000-2850 | ~2950 (asymmetric) & ~2850 (symmetric) | N/A | These absorptions are characteristic of the methyl group and are absent in the mercapto-substituted analog. |
| C=N Stretching (Thiadiazole ring) | 1650-1550 | ~1630 | ~1598 [5] | This strong absorption is a key feature of the thiadiazole ring. The position of this band is sensitive to the nature of the substituents on the ring. |
| N-H Bending (Amino group) | 1650-1580 | ~1600 | ~1533 [5] | This bending vibration often overlaps with the C=N stretching band. |
| C-N Stretching | 1350-1000 | ~1250 | ~1200 | These bands are part of the complex fingerprint region and can be influenced by coupling with other vibrations. |
| C-S Stretching | 800-600 | ~700 | ~680 | The C-S stretching vibration typically appears as a weak to medium intensity band in the fingerprint region. |
| S-H Stretching | 2600-2550 | N/A | ~2600 (weak) [5] | The absence of a band in this region for the target molecule is a clear indicator of the absence of a mercapto group. |
Detailed Spectral Analysis
High-Frequency Region (4000-2500 cm⁻¹):
The region above 3000 cm⁻¹ is dominated by N-H and C-H stretching vibrations. In the spectrum of 2-Amino-5-methylamino-1,3,4-thiadiazole, the presence of two distinct, sharp peaks around 3420 cm⁻¹ and 3310 cm⁻¹ is a definitive indicator of the primary amino (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes, respectively. [6]A broader absorption band observed around 3250 cm⁻¹ can be assigned to the N-H stretching of the secondary methylamino (-NHCH₃) group. The broadening is likely due to intermolecular hydrogen bonding. Additionally, characteristic C-H stretching vibrations of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹.
In contrast, the spectrum of 2-amino-5-mercapto-1,3,4-thiadiazole would also exhibit the pair of N-H stretching bands for the primary amine, but would lack the secondary amine N-H stretch and the methyl C-H stretches. Instead, a weak and often broad absorption band due to S-H stretching would be present around 2600-2550 cm⁻¹. [5]The absence of this band in the spectrum of our target molecule is a key differentiating feature.
Fingerprint Region (1700-600 cm⁻¹):
This region contains a wealth of structural information arising from bending and stretching vibrations of single bonds, as well as skeletal vibrations of the entire molecule.
-
C=N and N-H Vibrations: A strong absorption peak around 1630 cm⁻¹ is attributed to the C=N stretching vibration of the 1,3,4-thiadiazole ring. [1]The N-H bending vibration of the primary amino group typically appears in the same region, around 1600 cm⁻¹, and may overlap with the C=N stretch.
-
C-N and C-S Vibrations: The C-N stretching vibrations of the amino and methylamino groups, as well as within the thiadiazole ring, give rise to absorptions in the 1350-1000 cm⁻¹ range. The C-S stretching vibration is expected to produce a weaker band in the 800-600 cm⁻¹ region.
The precise positions and intensities of the peaks in the fingerprint region are highly specific to the overall molecular structure, making this region invaluable for confirming the identity of the compound.
Conclusion: A Unique Spectral Signature
The FTIR spectrum of 2-Amino-5-methylamino-1,3,4-thiadiazole provides a clear and unambiguous fingerprint for its structural identification. The key distinguishing features are:
-
The presence of two sharp N-H stretching bands for the primary amino group and a broader N-H stretching band for the secondary methylamino group.
-
The appearance of C-H stretching vibrations corresponding to the methyl group.
-
The absence of an S-H stretching band, which clearly differentiates it from its 5-mercapto analog.
-
A characteristic strong absorption for the C=N stretching of the thiadiazole ring.
By comparing the spectrum of the target molecule with that of a structurally related compound, we can confidently assign the observed absorption bands and gain a deeper understanding of the influence of substituent groups on the vibrational properties of the 1,3,4-thiadiazole scaffold. This detailed spectral analysis is an essential component of the characterization and quality control of novel heterocyclic compounds in the drug discovery and development pipeline.
References
- Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. (URL: )
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies. (URL: [Link])
-
Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents - Connect Journals. (URL: [Link])
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC. (URL: [Link])
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (URL: [Link])
-
Chapter Three Result and Discussion. (URL: [Link])
-
Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
-
synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory - SciELO. (URL: [Link])
-
In silico investigation applied in physical, chemical properties and vibrational analysis of 1.3.4-thiadiazole derivatives - ResearchGate. (URL: [Link])
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (URL: [Link])
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: [Link])
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (URL: [Link])
-
Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules - IntechOpen. (URL: [Link])
-
FTIR Analysis of Protein Structure. (URL: [Link])
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Mass spectrometry fragmentation patterns of thiadiazole amines
Validating Thiadiazole Amine Architectures via High-Resolution Tandem Mass Spectrometry: A Mechanistic and Comparative Guide
Thiadiazole amines are a highly privileged class of five-membered heterocyclic compounds, serving as critical scaffolds in modern drug discovery. They exhibit potent polypharmacology, functioning as antimicrobial agents, SGLT2 inhibitors, and anticancer vectors. However, the exact positioning of the nitrogen and sulfur atoms within the ring—specifically the isomerism between 1,2,3-thiadiazoles and 1,3,4-thiadiazoles—profoundly alters both their therapeutic target engagement and their gas-phase physicochemical behavior [5].
For scientists engaged in structural validation, simple molecular weight determination is insufficient to distinguish these positional isomers. As a Senior Application Scientist, I rely on high-resolution tandem mass spectrometry (HR-MS/MS) to uncover the unique fragmentation fingerprints of these compounds. This guide objectively compares the fragmentation causality of 1,2,3- and 1,3,4-thiadiazole amines and provides a self-validating analytical protocol to ensure unimpeachable structural assignment.
Mechanistic Causality in Gas-Phase Fragmentation
The structural divergence between 1,2,3- and 1,3,4-thiadiazoles dictates drastically different behavior when subjected to Collision-Induced Dissociation (CID). The fundamental principle governing this divergence is thermodynamic stability versus bond strain.
1,2,3-Thiadiazole Amines:
In 1,2,3-thiadiazoles, the two nitrogen atoms are adjacent (N-N bond). Upon ionization, this structural arrangement is inherently primed for the elimination of a neutral nitrogen molecule (
1,3,4-Thiadiazole Amines:
In stark contrast, the 1,3,4-thiadiazole ring features nitrogen atoms separated by a carbon atom, thereby neutralizing the thermodynamic sink of
Fig 1. Divergent MS/MS fragmentation pathways of 1,2,3- and 1,3,4-thiadiazole amine isomers.
Quantitative Spectral Comparison
To demonstrate the practical implications of these structural differences, the table below summarizes the theoretical and experimentally observed quantitative data for specific thiadiazole amines analyzed via positive-ion Electron/Electrospray Ionization [1][3][4].
| Isomer Architecture | Model Compound | Precursor Ion (EI/ESI) | Dominant Neutral Losses | Characteristic Product Ions (m/z) | Mechanistic Explanation |
| 1,2,3-Thiadiazole | 4-phenyl-1,2,3-thiadiazole | 134, 102, 77 | Initial loss of | ||
| 1,3,4-Thiadiazole | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine | 141, 128, 115, 101, 85 | N-N bond absence prevents | ||
| 1,3,4-Thiadiazole | 5-pentyl-1,3,4-thiadiazol-2-amine | Butyl radical (-57 Da) | 114, 100 | Preferential |
Self-Validating Protocol for HR-MS/MS Analysis
When validating synthesized thiadiazoles, a static MS run is prone to false positives due to isobaric interferences or source fragmentation. The following methodology utilizes a "self-validating" framework—incorporating isotopic verification and internal energy sweeping—to ensure rigorous identification.
Phase 1: Sample Preparation and Baseline Verification
-
Solvent Blanking: Before introducing the sample, inject a solvent blank (LC-MS grade 50:50 Methanol:Water + 0.1% Formic Acid) to establish a baseline and rule out background contamination or carryover.
-
Standardization: Introduce a known tuning standard (e.g., reserpine) to verify that the Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass accuracy is
5 ppm. -
Sample Introduction: Dilute the purified thiadiazole amine derivative to 1
g/mL in the above solvent. Introduce via direct infusion using a syringe pump at 5 L/min to maintain a stable electrospray (ESI) plume.
Phase 2: Precursor Isotopic Validation (Internal Check)
-
Full Scan Acquisition: Operate the MS in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan from
50–500. -
Sulfur Signature Validation: Before proceeding to MS/MS, identify the
peak. You must observe an isotopic peak at approximately 4.4% relative abundance. This is the natural isotopic signature of . If this peak is missing, the precursor lacks a thiadiazole ring, and the experiment must be halted and the synthesis re-evaluated.
Phase 3: Stepped Collision Energy (CE) Fragmentation
-
Precursor Isolation: Use the quadrupole to isolate the mono-isotopic
peak with a narrow isolation window (1.0 ) to prevent co-fragmentation of background ions. -
Stepped NCE Application: Instead of a single collision energy, program the collision cell (using Argon or Nitrogen gas) to apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV in a single sweep.
-
Causality Check: At 15 eV, you should observe the loss of fragile functional groups (e.g.,
in 1,3,4-thiadiazoles, or in 1,2,3-thiadiazoles). -
At 30–45 eV, the core heterocyclic ring forces rupture. If you are analyzing a 1,3,4-thiadiazole and immediately see extensive ring cleavage at 15 eV, suspect source-induced thermal degradation rather than true CID.
-
-
Data Synthesis: Consolidate the fragmentation spectra. Map the product ions back to the predicted
-cleavages or neutral losses, confirming that the intact ring topology matches the respective thiadiazole isomer rules outlined above.
References
-
Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole - Benchchem. 1
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PubMed Central (NIH). 2
-
Validating the Structure of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine by Mass Spectrometry: A Comparative Guide - Benchchem. 3
-
Mass Spectrometry and IR Spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine - Benchchem. 4
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. 5
Sources
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- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Corrosion Inhibition: Thiadiazole vs. Benzotriazole
This guide provides an in-depth, objective comparison of two prominent classes of heterocyclic organic corrosion inhibitors: thiadiazole derivatives and benzotriazole. Moving beyond a simple list of features, we delve into the fundamental mechanisms, comparative performance data, and the experimental methodologies required for their rigorous evaluation. This content is designed for researchers, materials scientists, and chemical engineers seeking to make informed decisions in the selection and application of corrosion inhibitors.
The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of a material due to its interaction with the environment, represents a significant and costly challenge across countless industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto a metal's surface to form a protective barrier, thereby impeding the anodic (metal dissolution) and/or cathodic (e.g., oxygen reduction) reactions that drive corrosion.[1][2] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons in aromatic or heterocyclic rings, which serve as active centers for adsorption.[3][4]
Among the vast array of organic inhibitors, azoles—five-membered heterocyclic compounds—are particularly noteworthy. This guide focuses on a critical comparison between two leading azole-based inhibitors: the versatile thiadiazole family and the industry-standard benzotriazole.
Molecular Structure: The Foundation of Function
The distinct chemical structures of thiadiazole and benzotriazole dictate their interaction with metal surfaces.
-
Thiadiazole: This is a five-membered ring containing one sulfur and two nitrogen atoms.[5] Its derivatives are highly versatile, as various functional groups can be attached at different positions, significantly altering the molecule's electronic properties and, consequently, its inhibitory performance.[1][6] The presence of both sulfur and nitrogen atoms provides multiple active sites for coordination with metal surfaces.[7]
-
Benzotriazole (BTA): BTA features a five-membered triazole ring fused to a benzene ring.[8] This structure provides a planar geometry and a system of π-electrons from the benzene ring, in addition to the lone pair electrons on the nitrogen atoms, all of which facilitate strong adsorption on metal surfaces, especially copper.[9]
Mechanism of Inhibition: A Tale of Two Films
Both inhibitor types function by forming a protective film on the metal surface, but the nature of this interaction and the resulting film can differ. The primary mechanism is adsorption, which can be broadly categorized as physisorption (electrostatic attraction) or chemisorption (involving charge sharing or transfer to form a coordinate-type bond).[1]
Thiadiazole Derivatives: Thiadiazoles are excellent film-formers, with their inhibition mechanism rooted in the coordination of lone pair electrons from their sulfur and nitrogen atoms with the vacant d-orbitals of metal atoms.[2][5] This interaction leads to the formation of a chemisorbed layer. The π-electrons from the heterocyclic ring can also participate in the adsorption process.[3] This creates a stable, insoluble barrier that isolates the metal from the corrosive environment.[2] Studies show that thiadiazole derivatives typically act as mixed-type inhibitors , meaning they suppress both anodic and cathodic reactions, often by blocking active sites on the metal surface.[2][5]
Benzotriazole (BTA): BTA is renowned for its exceptional ability to protect copper and its alloys. Its mechanism involves chemisorption onto the copper surface, leading to the formation of a passive, polymeric [Cu(I)BTA] complex.[4][8][9][10] This protective layer is highly stable, insoluble in aqueous solutions, and acts as a robust barrier against corrosive species.[8] The BTA molecule coordinates with copper ions through its nitrogen atoms, effectively passivating the surface.[9] Like thiadiazoles, BTA generally functions as a mixed-type inhibitor.[9]
Caption: Generalized corrosion inhibition mechanism for Thiadiazole and Benzotriazole.
Performance Comparison: A Data-Driven Analysis
The selection of an inhibitor is ultimately guided by its performance in a specific metal-environment system. While BTA is the benchmark for copper, thiadiazole derivatives have demonstrated broader applicability and, in some cases, superior efficiency.
A direct comparative study on a Cu-Ag alloy highlighted this specificity: BTA showed higher inhibition efficiency for the copper component, whereas 2,5-dimercapto-1,3,4-thiadiazole (DMTD), a thiadiazole derivative, was more effective for the silver component.[11] This was attributed to the strong Cu-BTA complex on copper and the dual S and N atom involvement in DMTD's adsorption on silver.[11]
The following table summarizes experimental data from various studies to provide a quantitative comparison.
| Inhibitor Class | Specific Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method | Reference |
| Thiadiazole | Bis-thiadiazole derivatives | Mild Steel | Dilute HCl | 40 ppm | >90 | EIS, PDP | [2] |
| Thiadiazole | 2,5-bis(dodecyldithiazole) thiadiazole | Copper | O/W Emulsion | Not Specified | 89.0 | Electrochemical | [12] |
| Thiadiazole | 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | Not Specified | High (decreases with temp) | Electrochemical | [2] |
| Thiadiazole | A 1,3,4-thiadiazole derivative | Copper | Chloride environment | Not Specified | up to 90 | EIS, PDP | [13] |
| Benzotriazole | Benzotriazole (BTA) | Copper | 3% NaCl | Low amounts | Eliminated weight loss | Weight Loss | [10] |
| Benzotriazole | Benzotriazole (BTA) | Copper | Neutral Solutions | 0.001% | Complete Protection | Not Specified | [10] |
| Thiadiazole | 2,5-dimercapto-1,3,4-thiadiazole | Ag in Cu-Ag Alloy | Deionized Water | ~1.7 mM | ~85 | PDP | [11] |
| Benzotriazole | Benzotriazole (BTA) | Cu in Cu-Ag Alloy | Deionized Water | ~0.8 mM | ~90 | PDP | [11] |
Experimental Evaluation Protocols: A Guide to Best Practices
Rigorous evaluation is critical to validating an inhibitor's performance.[14] The process typically involves a combination of electrochemical, surface analytical, and gravimetric methods.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
A. Electrochemical Techniques
These in-situ methods provide rapid and detailed information about the corrosion process and the inhibitor's effect on its kinetics.[15][16]
1. Potentiodynamic Polarization (PDP)
-
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and the inhibitor's mode of action (anodic, cathodic, or mixed).[17][18]
-
Methodology:
-
Immerse the prepared metal electrode (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in the test solution.
-
Allow the open-circuit potential (OCP) to stabilize.[16]
-
Scan the potential of the working electrode both anodically and cathodically with respect to its Ecorr at a slow, constant rate (e.g., 1 mV/s).[17]
-
Record the resulting current density as a function of the applied potential, generating a Tafel plot.
-
-
Causality & Interpretation: The corrosion rate is directly proportional to Icorr, which is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to Ecorr. A significant decrease in Icorr in the presence of the inhibitor indicates effective inhibition.[19] If the inhibitor primarily shifts the anodic curve to lower currents, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. A shift in both indicates a mixed-type inhibitor.[18]
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To characterize the properties of the inhibitor film and the metal/solution interface. It provides quantitative data on the barrier properties of the adsorbed layer.[20][21][22]
-
Methodology:
-
Use the same three-electrode setup as in PDP, held at a stable OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[21]
-
Measure the resulting AC current response, including its phase shift relative to the potential signal.
-
Plot the impedance data in Nyquist and Bode formats.
-
-
Causality & Interpretation: The data is fitted to an equivalent electrical circuit model to extract values. A key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A large Rct value indicates a highly protective inhibitor film that impedes the flow of charge (corrosion current).[18][22] The double-layer capacitance (Cdl) provides information about the thickness and dielectric properties of the adsorbed inhibitor film.
B. Surface Analysis Techniques
These ex-situ techniques are used to visualize and chemically characterize the metal surface after exposure to the corrosive environment, providing direct evidence of the inhibitor's protective action.[15][23]
1. Scanning Electron Microscopy (SEM)
-
Objective: To observe the surface morphology and topography.[24]
-
Methodology:
-
Immerse metal coupons in the corrosive solution with and without the inhibitor for a set duration.
-
Remove, rinse, and dry the coupons.
-
Analyze the surface using an SEM.
-
-
Interpretation: A comparison of the images reveals the inhibitor's effectiveness. The uninhibited sample will typically show a rough, damaged surface with pits or general corrosion, while the inhibited sample should display a much smoother, well-preserved surface.[5]
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental and chemical composition of the surface film.[23]
-
Methodology:
-
Prepare inhibited metal coupons as described for SEM.
-
Analyze the top few nanometers of the surface in an ultra-high vacuum XPS system.
-
-
Interpretation: XPS provides definitive proof of the inhibitor's adsorption and its chemical state. It can identify the specific atoms (e.g., N, S from thiadiazole) bonded to the metal surface, confirming the chemisorption mechanism.[11][25]
Summary and Outlook
The choice between thiadiazole and benzotriazole is not a matter of universal superiority but of application-specific performance.
-
Benzotriazole (BTA) remains the undisputed industry standard for the protection of copper and its alloys in neutral to alkaline environments. Its mechanism, forming a robust Cu-BTA complex, is well-understood and highly effective.[8][26] However, its performance can be diminished in acidic media, and its solubility in water can be a drawback in certain formulations.[4][26]
-
Thiadiazole Derivatives offer remarkable versatility and high efficiency across a broader range of metals, including steel, copper, and silver, and in various environments like strong acids.[2][7][12] The ability to tune their performance by altering substituent groups makes them highly adaptable.[6] Many derivatives exhibit excellent inhibition at very low concentrations, making them economically and environmentally attractive.[2]
For researchers and drug development professionals, where diverse metal alloys may be used in equipment, the versatility of thiadiazole derivatives presents a compelling advantage. However, for applications exclusively involving copper in near-neutral pH, the proven track record of benzotriazole provides a reliable solution. The rigorous experimental protocols outlined herein are essential for making a validated, data-driven selection for any new or critical application.
References
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Loto, R.T., Loto, C.A., & Popoola, A.P.I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science. [Link]
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Alamiery, A.A. (2024). Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents. Journal of Materials and Engineering. [Link]
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Taylor & Francis Online. (Various Dates). Benzotriazole – Knowledge and References. Taylor & Francis. [Link]
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Unknown. (n.d.). CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION. Petroleum Processing and Petrochemicals. [Link]
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Elik, M. & Karakuş, N. (2025). Corrosion Inhibition Mechanism on Copper: Reactivity Trends of 1,3,4- Thiadiazole Inhibitors. International Journal of Advanced Natural Sciences and Engineering Researches. [Link]
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Salleh, S. M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Electrochemical Science. [Link]
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Unknown. (n.d.). Benzotriazole : An effective corrosion inhibitor for copper alloys. Academia.edu. [Link]
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Ogle, K. (1971). Benzotriazole as Corrosion Inhibitor for Copper. Corrosion. [Link]
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Wincom Inc. LLC. (n.d.). Benzotriazole Copper Corrosion Inhibitor: Wintrol B. Wincom Inc. LLC. [Link]
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Singh, G., et al. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. European Journal of Molecular & Clinical Medicine. [Link]
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Park, S., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials (Basel). [Link]
-
ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate. [Link]
-
Li, J., Lu, X., & Zhang, Z. (n.d.). Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. ResearchGate. [Link]
-
Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Corrosion. [Link]
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MDPI. (2025). Potentiodynamic Polarization: Significance and symbolism. MDPI. [Link]
-
Wang, L., et al. (2023). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. Coatings. [Link]
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Wikipedia. (n.d.). Benzotriazole. Wikipedia. [Link]
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Zhang, D., Gao, L., & Zhou, G. (2015). Anti-corrosion behavior of thiadiazole derivatives for silver strip in hydrogen sulfide solutions. Anti-Corrosion Methods and Materials. [Link]
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Al-Amiery, A.A., et al. (2026). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. ResearchGate. [Link]
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Papay, A. G. (1995). The mechanism of copper-corrosion inhibition by thiadiazole derivatives. OSTI.GOV. [Link]
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Husin, M. H., et al. (2022). Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. ACS Omega. [Link]
-
Rahmani, H., & Meletis, E. I. (2020). Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole. Corrosion and Materials Degradation. [Link]
-
Oyeniyi, A. Y., & Loto, R. T. (2023). Nonelectrochemical Techniques in corrosion inhibition studies. Communication in Physical Sciences. [Link]
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Sundaravadivelu, J. J., et al. (2013). ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. Bibliomed. [Link]
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TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. TCA Lab. [Link]
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Sastri, V. S. (n.d.). Evaluation and Selection of Corrosion Inhibitors. ResearchGate. [Link]
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Zarrouk, A., et al. (2021). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. Molecules. [Link]
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Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). vlci.biz. [Link]
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Unknown. (n.d.). Evaluation of corrosion inhibitor performance under droplet conditions on steel. Unknown Source. [Link]
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SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]
-
Finšgar, M., & Milošev, I. (2017). Review of corrosive environments for copper and its corrosion inhibitors. Journal of the Taiwan Institute of Chemical Engineers. [Link]
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Elemental analysis standards for 2-Amino-5-methylamino-1,3,4-thiadiazole
An In-Depth Guide to Elemental Analysis Standards for 2-Amino-5-methyl-1,3,4-thiadiazole
A Note on the Analyte: The compound of interest, 2-Amino-5-methylamino-1,3,4-thiadiazole, is not commonly listed in chemical catalogs. This guide will focus on its close, well-characterized, and commercially available structural analog, 2-Amino-5-methyl-1,3,4-thiadiazole . The principles, standards, and methodologies described herein are directly applicable to the elemental analysis of either compound and other similar nitrogen- and sulfur-rich heterocyclic molecules.
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. For novel heterocyclic compounds such as 2-Amino-5-methyl-1,3,4-thiadiazole (C₃H₅N₃S), which holds potential as a scaffold in medicinal chemistry, confirming its elemental composition is a fundamental first step.[1][2] Elemental analysis serves as a definitive gatekeeper, providing a quantitative measure of a sample's purity and verifying its empirical formula.
This guide provides a comprehensive comparison of the standards and methodologies essential for the accurate elemental analysis of this compound. We will delve into the gold-standard technique of combustion analysis, explore the selection of appropriate certified reference materials (CRMs), and present a self-validating experimental protocol designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.
Theoretical Elemental Composition: The Benchmark for Accuracy
The first step in any elemental analysis is to calculate the theoretical or expected mass percentages of each element based on the compound's molecular formula. This theoretical composition is the benchmark against which all experimental results are measured.
For 2-Amino-5-methyl-1,3,4-thiadiazole:
-
Molecular Formula: C₃H₅N₃S
-
Molecular Weight: 115.16 g/mol
The calculation is as follows: % Element = (Number of atoms of element × Atomic weight of element) / Molecular weight of compound × 100%
Table 1: Theoretical Elemental Composition of 2-Amino-5-methyl-1,3,4-thiadiazole
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 3 | 36.03 | 31.29% |
| Hydrogen | H | 1.008 | 5 | 5.04 | 4.38% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 36.50% |
| Sulfur | S | 32.07 | 1 | 32.07 | 27.85% |
| Total | 115.17 | 100.02% ¹ | |||
| ¹Total may not sum to exactly 100% due to rounding of atomic weights. |
Principle of Analysis: High-Temperature Combustion (CHNS Analysis)
The state-of-the-art method for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds is high-temperature combustion, often performed on a dedicated CHNS analyzer.[3] This technique is rapid, highly accurate, and requires only a small amount of sample (typically 1-3 mg).
The underlying principle involves the complete and instantaneous combustion of the sample in an oxygen-rich atmosphere at temperatures exceeding 900°C. This process converts the elements into simple, stable gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a detector.[4][5]
The workflow is a robust, multi-stage process:
Caption: Automated workflow for CHNS elemental analysis by combustion.
Causality in the Workflow:
-
Tin Capsule: The sample is weighed into a tin capsule, which acts as a flux, promoting complete and rapid combustion upon melting.
-
Helium Carrier Gas: An inert gas, typically helium, transports the combustion products through the system without reacting.
-
Reduction Tube: After combustion, the gases pass through a reduction chamber (often containing copper) to remove excess oxygen and convert nitrogen oxides (NOx) to elemental nitrogen (N₂), ensuring that only a single nitrogen species is detected.
-
Gas Separation: A chromatographic column separates the gaseous mixture (CO₂, H₂O, N₂, SO₂) based on their different retention times.
-
Thermal Conductivity Detector (TCD): The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas elutes from the column, generating a signal proportional to the concentration of the element.
Selecting Certified Reference Materials (CRMs): The Foundation of Trustworthiness
The accuracy of combustion analysis is entirely dependent on proper calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with precisely known elemental compositions. The choice of CRM is critical for generating trustworthy data.
For analyzing 2-Amino-5-methyl-1,3,4-thiadiazole, an ideal CRM should ideally contain all the elements of interest (C, H, N, and S). This helps to validate the instrument's performance across all channels simultaneously.
Table 2: Comparison of Common Elemental Analysis CRMs
| Certified Reference Material | Formula | %C | %H | %N | %S | Key Application Insights |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | - | Excellent for CHN calibration; lacks sulfur. |
| Cystine | C₆H₁₂N₂O₄S₂ | 30.00 | 5.03 | 11.66 | 26.69 | Good for S and N, but lower carbon content. Often used as a validation or check standard for sulfur. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | 18.62 | Highly Recommended: Contains C, H, N, and S in moderate, well-balanced proportions, making it an excellent primary calibrant for this specific analysis.[6] |
| Benzoic Acid | C₇H₆O₂ | 68.85 | 4.95 | - | - | Primarily used for C and H calibration or as an oxygen standard. |
Expert Recommendation: Sulfanilamide is the superior choice for calibrating an instrument for the analysis of 2-Amino-5-methyl-1,3,4-thiadiazole. Its composition provides a robust, multi-element calibration point that closely mimics the analyte's elemental makeup.
A Self-Validating Experimental Protocol
To ensure the highest level of data integrity, the analytical run must be designed as a self-validating system. This involves not only initial calibration but also the use of a "check standard" to verify that the calibration remains stable throughout the analysis of unknown samples. The protocol follows the principles of analytical method validation outlined by bodies like the USP and ICH.
Caption: A self-validating workflow for elemental analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are in good condition.
-
Confirm stable helium and oxygen gas flows.
-
Perform a leak check on the system as per the instrument manufacturer's guidelines.
-
-
Calibration:
-
Using a microbalance, accurately weigh 3-5 different masses of the primary CRM (Sulfanilamide) covering the expected mass range of the unknown element (e.g., 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg).
-
Analyze the CRMs to generate a multi-point linear calibration curve for each element. The instrument software plots detector response against the known absolute mass of C, H, N, and S.
-
-
Calibration Validation (Check Standard):
-
Accurately weigh a mid-range mass (e.g., 2.0 mg) of a secondary, independent CRM (e.g., Cystine).
-
Analyze this "check standard" as if it were an unknown sample.
-
Trustworthiness Check: The results must fall within the accepted tolerance of the certified values (typically ±0.3%). If they do not, the calibration must be repeated.
-
-
Sample Analysis:
-
Analyze at least two empty, pre-cleaned tin capsules to establish a system blank.
-
Accurately weigh three separate samples of your 2-Amino-5-methyl-1,3,4-thiadiazole (e.g., 1.5-2.5 mg each).
-
Analyze the samples. The instrument software will use the calibration curves to convert the detector response into elemental percentages.
-
-
Post-Analysis Verification:
-
Re-analyze the check standard after every 10-15 unknown samples to ensure the system has not drifted.
-
Data Interpretation and Acceptance Criteria
The final step is to compare the experimental results to the theoretical values calculated in Section 2. For the publication of a new compound or for quality control in drug development, the generally accepted criterion is that the experimental values should be within ±0.4% of the theoretical values.
Table 3: Hypothetical Experimental Data for 2-Amino-5-methyl-1,3,4-thiadiazole
| Element | Theoretical % | Experimental % (Average of n=3) | Difference | Pass/Fail (±0.4% Criterion) |
| Carbon | 31.29 | 31.15 | -0.14 | Pass |
| Hydrogen | 4.38 | 4.45 | +0.07 | Pass |
| Nitrogen | 36.50 | 36.28 | -0.22 | Pass |
| Sulfur | 27.85 | 27.99 | +0.14 | Pass |
In this hypothetical example, the data confirms the elemental composition and high purity of the synthesized compound, providing strong evidence for its structural identity.
References
-
Fiveable. (2025, August 15). Combustion analysis Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Hunan Solar Chemical Co., Ltd. (n.d.). 2-Amino-5-methyl-1,3,4-Thiadiazole. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
- Karakuş, S., & Yüksek, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Chemical Society of Pakistan, 36(6).
-
PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
- Jain, A. K., et al. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 261-265.
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]
- Al-Juboori, A. M. J. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal, 15(1).
-
U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Georganics. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
VELP Scientifica. (2021). CHNS Determination in reference soil samples. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
